Nickel cinnamate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
63938-16-9 |
|---|---|
Molecular Formula |
C18H14NiO4 |
Molecular Weight |
353.0 g/mol |
IUPAC Name |
nickel(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Ni/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChI Key |
IRVWXMZGFMXUGW-RWUXNGIBSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ni+2] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ni+2] |
Related CAS |
621-82-9 (Parent) |
Origin of Product |
United States |
Significance of Nickel Carboxylate Complexes in Coordination Chemistry
Nickel-carboxylate complexes, a class of compounds to which nickel cinnamate (B1238496) belongs, are of significant interest in coordination chemistry. These complexes consist of a central nickel ion (Ni²⁺) coordinated to one or more carboxylate ligands. The versatility of carboxylate groups as ligands, capable of binding to metal ions in various modes (monodentate, bidentate, bridging), allows for the formation of a wide array of structures, from simple mononuclear species to complex polynuclear clusters and coordination polymers. ontosight.aiorcid.orgorcid.org This structural diversity gives rise to a broad spectrum of chemical and physical properties.
The significance of nickel-carboxylate complexes lies in their diverse applications. They are widely explored as catalysts in a range of organic reactions, including hydrogenation and cross-coupling reactions. ontosight.ai Furthermore, these complexes serve as valuable precursors for the synthesis of nanostructured materials like nickel nanoparticles and nickel oxide, which have applications in fields such as electronics, energy storage, and sensors. ontosight.airesearchgate.net The study of their magnetic properties and thermal decomposition behavior also contributes to the fundamental understanding of coordination chemistry and materials science. orcid.orgorcid.orgresearchgate.net
Overview of Cinnamic Acid Derivatives As Ligands
Cinnamic acid and its derivatives are organic compounds that feature a carboxyl group attached to a phenyl ring via an acrylic acid backbone. These molecules are recognized for their ability to act as versatile ligands in coordination chemistry. The carboxylate group readily coordinates with metal ions, while the phenyl ring and the carbon-carbon double bond offer opportunities for further functionalization and influence the electronic properties and steric hindrance of the resulting metal complexes. rsc.orgtaylorandfrancis.com
The coordination of cinnamate (B1238496) ligands to metal centers can result in various structures, including mononuclear, dinuclear, and polymeric architectures. rsc.orgmdpi.com The specific coordination mode and the resulting structure are influenced by factors such as the metal ion, the presence of other ligands, and the reaction conditions. Cinnamic acid derivatives have been successfully employed in the synthesis of complexes with various transition metals and rare-earth elements, leading to materials with interesting magnetic and optical properties. rsc.orgnanoge.org
Historical Context of Nickel Cinnamate Research
Early research on nickel cinnamate (B1238496) primarily focused on its synthesis and basic characterization. Studies dating back several decades investigated the thermal decomposition of nickel cinnamate, often in comparison with other metal cinnamates like those of cobalt and copper. These investigations utilized techniques such as thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC) to understand the kinetics and mechanisms of decomposition. researchgate.netunesp.br
More recent research has expanded to explore the synthesis of more complex this compound-based systems. For instance, new metal chelate monomers based on nickel(II) cinnamate and various chelating N-heterocycles, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), have been synthesized and characterized. researchgate.net These studies delve into the thermolysis of these complexes to produce nanomaterials with specific properties. researchgate.net The synthesis of mixed-ligand complexes, incorporating cinnamate and other organic molecules, has also been an area of active investigation, leading to the discovery of novel crystal structures and properties. researchgate.net
Scope and Academic Relevance of Nickel Cinnamate Investigations
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers a versatile and controllable route to this compound and its complexes. These methods typically involve the reaction of a nickel(II) salt with cinnamic acid or its derivatives in a suitable solvent.
Reactions of Cinnamic Acid with Nickel(II) Salts (e.g., Nickel(II) Chloride, Nickel(II) Sulfate)
The direct reaction between a nickel(II) salt and cinnamic acid is a fundamental approach to obtaining this compound. While specific literature detailing the synthesis of this compound from nickel(II) chloride or nickel(II) sulfate (B86663) is not abundant, the general principles of preparing metal carboxylates can be applied.
Typically, the synthesis would involve dissolving a stoichiometric amount of a nickel(II) salt, such as nickel(II) chloride hexahydrate or nickel(II) sulfate hexahydrate, in a suitable solvent, often water or an alcohol. An aqueous or alcoholic solution of sodium cinnamate, prepared by reacting cinnamic acid with a base like sodium hydroxide, is then added to the nickel(II) salt solution. The resulting precipitate of this compound can then be isolated by filtration, washed, and dried.
A general reaction scheme is as follows:
NiX₂ + 2 Na(C₉H₇O₂) → Ni(C₉H₇O₂)₂ + 2 NaX (where X = Cl⁻ or SO₄²⁻/2)
Alternatively, an electrochemical approach can be employed. This method involves the direct anodic dissolution of nickel metal in a solution of cinnamic acid in a suitable organic solvent, such as acetonitrile, containing a supporting electrolyte. This one-step process can yield high-purity polymeric nickel(II) carboxylate complexes.
Table 1: General Parameters for this compound Synthesis
| Parameter | Description |
| Nickel(II) Salt | Nickel(II) chloride, Nickel(II) sulfate, Nickel(II) acetate (B1210297) |
| Cinnamic Acid Source | Cinnamic acid, Sodium cinnamate |
| Solvent | Water, Ethanol, Methanol, Acetonitrile |
| Reaction Type | Precipitation, Electrochemical |
Synthesis of Mixed-Ligand this compound Complexes
The coordination sphere of the nickel ion in this compound can be expanded by introducing additional ligands, leading to the formation of mixed-ligand complexes with potentially enhanced or novel properties.
The incorporation of chelating N-heterocyclic ligands like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen) into the this compound structure can be achieved by reacting a nickel(II) salt, cinnamic acid, and the N-heterocyclic ligand in a suitable solvent.
For instance, a methanolic solution of a nickel(II) salt can be treated with a solution of cinnamic acid and 2,2′-bipyridine or 1,10-phenanthroline. The resulting mixed-ligand complex often precipitates from the solution and can be isolated. The stoichiometry of the reactants can be varied to control the composition of the final product, leading to complexes with different ratios of cinnamate and the N-heterocyclic ligand. Six novel nickel(II) complexes have been synthesized using Nickel(II) nitrate (B79036) hexahydrate with ortho-phenanthroline (B80953) or 2,2ʹ-bipyridine and other ligands in various stoichiometric ratios. niscpr.res.in
A representative synthesis involves the reaction of nickel(II) acetate tetrahydrate with 1,10-phenanthroline in a refluxing ethanol/water mixture, which upon cooling, yields crystals of the complex. jocpr.com A similar approach can be envisioned for the synthesis of [Ni(cinnamate)₂(phen)] by replacing or supplementing the acetate with cinnamate. Another study details the synthesis of [Ni(mefenamato-O)₂(phen)(CH₃OH)₂] by reacting a nickel(II) salt with mefenamic acid and 1,10-phenanthroline, providing a model for the synthesis of analogous cinnamate complexes. nih.gov
Table 2: Representative Synthesis of Mixed-Ligand this compound Complexes with N-Heterocycles
| Reactants | Ligand | Solvent | General Conditions |
| Nickel(II) salt, Cinnamic acid | 2,2′-Bipyridine | Methanol, Ethanol | Stirring at room temperature or reflux |
| Nickel(II) salt, Cinnamic acid | 1,10-Phenanthroline | Methanol, Ethanol | Stirring at room temperature or reflux |
Diamine ligands can also be incorporated into the coordination sphere of this compound to form stable mixed-ligand complexes. The synthesis generally involves the reaction of a nickel(II) salt, cinnamic acid, and a diamine ligand in a suitable solvent.
The general procedure would involve the reaction of an aqueous or alcoholic solution of a nickel(II) salt with a solution of sodium cinnamate, followed by the addition of the diamine ligand. The resulting complex could then be isolated by crystallization.
Stereoselective Synthesis Pathways
The synthesis of specific stereoisomers of cinnamate derivatives is of great importance, particularly for applications in pharmaceuticals and fine chemicals. Nickel-catalyzed reactions have emerged as powerful tools for achieving high stereoselectivity.
Nickel-Catalyzed Stereoinvertive Deoxygenation for (Z)-Cinnamate Ester Formation
A significant advancement in the stereoselective synthesis of cinnamate derivatives is the nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates to produce the thermodynamically less stable (Z)-cinnamate esters. organic-chemistry.orgresearchgate.net This method provides an efficient route to (Z)-alkenes from readily available (E)-alkenes. researchgate.net
The reaction typically employs a catalytic system consisting of a nickel(II) salt, such as nickel(II) triflate (Ni(OTf)₂), and a phosphine (B1218219) ligand, most commonly triphenylphosphine (B44618) (PPh₃). organic-chemistry.orgresearchgate.net The process exhibits broad functional-group tolerance, allowing for the synthesis of a variety of substituted (Z)-cinnamate esters in high yields and with excellent stereoselectivity. organic-chemistry.orgresearchgate.net
Optimized reaction conditions often involve heating the trans-3-arylglycidate with a catalytic amount of Ni(OTf)₂ and two equivalents of triphenylphosphine in a solvent like toluene (B28343) at 80°C. organic-chemistry.org This methodology has been successfully applied to the synthesis of biologically active natural products. researchgate.net
The proposed mechanism for this transformation involves the activation of the epoxide by coordination to the nickel catalyst. This is followed by a process that is thought to be either an oxidative addition of nickel to the epoxide or a single-electron transfer, ultimately leading to the formation of the (Z)-cinnamate ester with inversion of configuration. organic-chemistry.org
Table 3: Optimized Conditions for Nickel-Catalyzed Stereoinvertive Deoxygenation
| Parameter | Optimized Condition |
| Nickel Catalyst | 5 mol% Ni(OTf)₂ |
| Ligand | 2 equivalents of Triphenylphosphine (PPh₃) |
| Substrate | trans-3-Arylglycidate |
| Solvent | Toluene |
| Temperature | 80°C |
| Product | (Z)-Cinnamate ester |
| Stereoselectivity | High (Z)-selectivity |
Oxidative Esterification Catalysis by Nickel Salts
Nickel salts can serve as effective catalysts in oxidative esterification reactions, a process that converts aldehydes into esters. This method can be applied to the synthesis of cinnamates from cinnamaldehyde (B126680). The catalytic cycle typically involves the oxidation of a Ni(II) species. nih.govacs.org In electrochemical variations of this process, the reaction begins with the cathodic reduction of a nickel complex to Ni(0) and the anodic oxidation of a substrate, like a thiol, to a radical. nih.gov
For the synthesis of cinnamates, a nickel(II) salt, often in combination with a ligand such as 2,2′-bipyridine, can catalyze the reaction between an aldehyde and an alcohol in the presence of an oxidant. nih.govresearchgate.net For instance, various aromatic aldehydes can be converted to their corresponding methyl esters using 30% hydrogen peroxide as the oxidant and a nickel(II) complex as the catalyst in methanol. researchgate.net This approach offers a direct route to esters under relatively mild conditions. nih.govacs.org
| Component | Role | Example | Reference |
|---|---|---|---|
| Nickel Salt | Catalyst Precursor | Ni(ClO₄)₂ or NiCl₂·6H₂O | nih.gov |
| Ligand | Stabilizes Ni species | 2,2′-bipyridine | nih.gov |
| Aldehyde | Substrate | Cinnamaldehyde | researchgate.net |
| Alcohol | Ester Source | Methanol | researchgate.net |
| Oxidant | Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | researchgate.net |
Hydrothermal Synthesis Routes for this compound Complexes
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. nanochemres.orgmdpi.com This technique has been successfully employed to synthesize nickel trans-cinnamate complexes. researchgate.net The process offers several advantages, including low processing temperatures, cost-effectiveness, environmental friendliness, and straightforward control over particle size. nanochemres.org
In a typical hydrothermal synthesis of this compound, a nickel salt (e.g., nickel nitrate) is reacted with cinnamic acid in water within a sealed autoclave, which is then heated. researchgate.nettsijournals.com This method has been used to create isostructural nickel and cobalt trans-cinnamate complexes, which are valuable as metal-organic frameworks with potential applications in electrocatalysis. researchgate.net The resulting materials are often nanocrystalline, with morphologies that can be influenced by the reaction conditions. chalcogen.roresearchgate.net The structural properties of these hydrothermally synthesized complexes can be thoroughly characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). ijirct.org
Precursor-Based Synthesis for Advanced Materials
The use of well-defined molecular precursors is a powerful strategy for creating advanced materials with controlled stoichiometry, composition, and morphology. This compound-containing precursors are particularly useful for synthesizing complex mixed-metal oxides.
A novel precursor, nickel cobalt cinnamate hydrazinate, has been synthesized as a route to produce nanosized mixed-metal oxides. tsijournals.comtsijournals.com This complex is prepared by reacting stoichiometric amounts of nickel and cobalt nitrates with cinnamic acid and hydrazine (B178648) hydrate (B1144303) in an aqueous solution. tsijournals.com The resulting complex precipitates and can be isolated, washed, and dried. tsijournals.com Infrared spectroscopy confirms the formation of the complex, with characteristic N-H stretching bands observed around 3295 cm⁻¹. tsijournals.com This single-source precursor is designed to decompose at a specific temperature (around 400°C) to yield the corresponding cobaltite (B72492), NiCo₂O₄, as a fine powder with a large surface area. tsijournals.com
Achieving precise control over the stoichiometry of mixed-metal systems is crucial for tailoring the properties of the final material. In the synthesis of the nickel cobalt cinnamate hydrazinate precursor, a specific 1:2 molar ratio of nickel nitrate to cobalt nitrate is used to ensure the formation of the desired NiCo₂O₄ cobaltite upon decomposition. tsijournals.com
The synthesis of bimetallic materials often involves either the co-reduction of two metal precursors or the successive reduction of one after the other. frontiersin.org Controlling the ratio of the metal precursors is the most direct way to manipulate the final composition of the bimetallic system. nih.gov For precursor-based methods, establishing the stoichiometry at the molecular level within the precursor itself, as with nickel cobalt cinnamate hydrazinate, provides an elegant solution for producing complex oxides with a well-defined and homogeneous elemental distribution. tsijournals.comrsc.org This approach avoids the phase separation and inhomogeneity that can occur when using mixtures of individual metal salts. osti.gov
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound complexes, this analysis reveals detailed information about their molecular structure and intermolecular interactions.
In another example involving co-ligands, a nickel(II) complex with 4-methylsulfonyl cinnamate (mscinn) and propane-1,3-diamine (pda), specifically [NiII(mscinn)₂(pda)₂], was synthesized and its structure elucidated. researchgate.net The analysis showed that the Ni(II) ion is located at a center of inversion. researchgate.net
Crystallographic data from SC-XRD provides key parameters that define the unit cell and symmetry of the crystal lattice. For the complex [NiII(mscinn)₂(pda)₂], the crystal structure was determined to be monoclinic with a P2₁/c space group. researchgate.net The specific lattice parameters are detailed in the table below. researchgate.net These parameters are crucial for identifying the crystalline phase and understanding its packing arrangement.
Interactive Table: Crystal Data for [NiII(mscinn)₂(pda)₂]
| Parameter | Value |
| Chemical Formula | C₂₆H₃₈N₄NiO₈S₂ |
| Molecular Weight ( g/mol ) | 657.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.6123(8) |
| b (Å) | 8.5956(4) |
| c (Å) | 11.2047(5) |
| β (°) | 107.423(1) |
| Volume (ų) | 1526.54(12) |
| Z (Formula units/unit cell) | 2 |
| Calculated Density (g/cm³) | 1.430 |
The coordination polyhedron describes the geometric arrangement of ligands around the central metal ion. In nickel(II) cinnamate complexes, the nickel ion typically exhibits an octahedral coordination geometry. mdpi.comresearchgate.net In the case of [NiII(mscinn)₂(pda)₂], the Ni(II) ion is coordinated by two oxygen atoms from two separate 4-methylsulfonyl cinnamate ligands and four nitrogen atoms from two propane-1,3-diamine ligands, resulting in a distorted octahedral environment. researchgate.net Similarly, for the complex Ni(ppe-py)(H₂O)₂, the five nitrogen atoms of the organic ligand and one water molecule create a distorted octahedral geometry around the nickel ion. mdpi.com This octahedral arrangement is a common feature in many nickel(II) coordination compounds. acs.org
Co-ligands play a critical role in defining the final structure of metal-organic complexes. In the context of this compound, the introduction of additional ligands, such as diamines or N-heterocycles, prevents the formation of simple polymeric structures and instead directs the assembly of discrete molecular complexes or coordination polymers with specific topologies. researchgate.nettandfonline.com
For instance, the use of propane-1,3-diamine (pda) as a co-ligand with 4-methylsulfonyl cinnamate results in the monomeric complex [NiII(mscinn)₂(pda)₂], where the diamine ligands satisfy the coordination requirements of the nickel ion. researchgate.net Similarly, chelating N-heterocycles like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen) have been used to synthesize metal chelate monomers such as [Ni(cinn)₂(bpy)(C₂H₅OH)] and [Ni(cinn)₂(phen)(C₂H₅OH)₂]. tandfonline.com The presence of these bulky co-ligands sterically hinders the extension of the structure into a higher-dimensional network, leading to the formation of well-defined, zero-dimensional complexes. researchgate.nettandfonline.com The choice of co-ligand can also influence the geometry and stability of the resulting complex, affecting its potential applications as a precursor for nanostructured materials. tandfonline.com
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and analyze the structural properties of polycrystalline materials. researchgate.net The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the material's crystalline structure.
In studies involving this compound derivatives, PXRD is employed to confirm the formation of desired crystalline phases or to analyze the products of thermal decomposition. For example, when a nickel cobalt cinnamate hydrazinate precursor is combusted in air, PXRD is used to confirm that the resulting fine powder is the cobaltite NiCo₂O₄. tsijournals.comtsijournals.com The technique is also used to assess the crystallinity of materials derived from cinnamate precursors, such as poly(vinyl cinnamate)/nickel oxide nanocomposites, by analyzing the diffraction peaks. researchgate.netzendy.io The positions and intensities of the peaks in the diffractogram are compared with standard patterns from databases, such as the ideal peaks for nickel (at 44.5°, 51.8°, and 76.3° 2θ) or nickel oxide, to verify the composition and phase purity of the sample. bioline.org.br
Electron Microscopy for Morphological and Surface Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the morphology, surface topography, and microstructure of materials at the micro- and nanoscale. mdpi.com
SEM is used to obtain high-resolution images of a sample's surface, revealing details about its texture and crystal morphology. mdpi.comresearcher.life For instance, in studies of nanocomposites derived from poly(vinyl cinnamate) and nickel oxide nanoparticles, Field Emission Scanning Electron Microscopy (FESEM) is used to observe the surface morphology and confirm the uniform dispersion of the nanoparticles within the polymer matrix. researchgate.netzendy.io
Ligand Binding Modes and Coordination Environments
The structural diversity of this compound complexes is fundamentally rooted in the various ways ligands can coordinate to the nickel(II) center, creating a range of coordination environments.
Carboxylate Ligand Coordination to Nickel(II) Centers
The carboxylate group of the cinnamate ligand is a key player in the formation of this compound complexes, exhibiting remarkable versatility in its coordination to the Ni(II) ion. Carboxylate ligands can bind to metal ions in several ways, including monodentate, bidentate (chelating), and bridging fashions. researchgate.net The specific coordination mode adopted depends on several factors, including the nature of the other ligands in the coordination sphere, the solvent system, and the reaction conditions.
In nickel(II) complexes, weak interactions are often observed with monocarboxylates, where monodentate coordination is common. geologyscience.ru However, the cinnamate ligand, with its potential for π-π stacking interactions from the phenyl ring, can influence the resulting structure. Studies on related copper(II) cinnamate complexes have revealed asymmetric chelating and bridging bidentate coordination modes for the carboxylate group. researchgate.netresearchgate.net In some instances, both unidentate and chelate coordination modes of a carboxylate ligand have been observed within the same complex. researchgate.net The carboxyl group's ability to deprotonate fully or partially adds another layer of complexity, as it can act as both a donor and an acceptor of hydrogen bonds, further influencing the final supramolecular architecture. researchgate.net
The coordination environment around the Ni(II) ion in these complexes is typically octahedral. unirioja.es This is often achieved through the coordination of water molecules or other ancillary ligands in addition to the cinnamate groups.
Table 1: Common Carboxylate Coordination Modes
| Coordination Mode | Description |
| Monodentate | The carboxylate ligand binds to the metal center through a single oxygen atom. |
| Bidentate Chelate | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. |
| Bidentate Bridging | The carboxylate group bridges two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. |
This table provides a simplified overview of common coordination modes observed for carboxylate ligands.
Role of Ancillary Ligands (e.g., N-heterocycles, Diamines) in Coordination Sphere
The introduction of ancillary, or secondary, ligands into the coordination sphere of this compound complexes plays a crucial role in dictating the final structure and properties of the resulting compound. These ligands, often N-heterocycles like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (phen), or diamines such as ethylenediamine (B42938), complete the coordination environment of the nickel(II) ion and can direct the assembly of more complex architectures. researchgate.netresearchgate.net
The presence of these N-donor ligands can lead to the formation of mixed-ligand complexes with distinct stoichiometries and geometries. researchgate.net For example, the reaction of nickel acetate with sodium cinnamate in the presence of ligands like 2,2′-bipyridine, pyridine (B92270), or ethylenediamine results in new complexes with characteristic Ni-N and Ni-O vibrational bands. researchgate.net In such mixed-ligand systems, the nickel ion is often six-coordinate, achieving an octahedral geometry by bonding with oxygen atoms from the cinnamate carboxylate groups and nitrogen atoms from the ancillary ligands. researchgate.netmdpi.com
Formation of Binuclear and Polynuclear this compound Complexes
The ability of the cinnamate ligand to act as a bridging ligand, coupled with the coordination versatility of the nickel(II) ion, facilitates the formation of binuclear and polynuclear complexes. researchgate.net In these structures, two or more nickel centers are linked together, often by bridging cinnamate groups.
Binuclear nickel(II) complexes can feature a "paddle-wheel" structure, where two nickel atoms are bridged by four carboxylate ligands. researchgate.net More complex polynuclear structures can also be assembled. For instance, a tetranuclear nickel(II) complex has been synthesized by linking two binuclear subunits with azide (B81097) ions, resulting in a rectangular arrangement of the four nickel ions. nih.gov The formation of these higher nuclearity complexes is often driven by the use of appropriate ancillary ligands that can either bridge metal centers or direct the assembly in a specific manner. nih.gov The study of these polynuclear systems is of significant interest due to their potential magnetic properties, arising from the interactions between the paramagnetic Ni(II) centers. researchgate.netnih.gov
Metal-Ligand Interaction Energetics and Electronic Configuration
The interaction between the nickel(II) ion and the cinnamate ligand, as well as any ancillary ligands, is governed by a combination of electrostatic and covalent contributions. The d-orbital energies of the nickel ion play a crucial role in these interactions. frontiersin.org In nickel(II) complexes, the d-orbitals are lower in energy compared to some other transition metals, which can result in less covalency in the metal-ligand bond. frontiersin.org
The electronic configuration of the ligands can also influence the metal-ligand interactions. For instance, π-conjugated ligands like cinnamate can facilitate electron delocalization from the metal center, which can impact the complex's properties. researchgate.net The coordination of ligands to the Ni(II) center results in a splitting of the d-orbitals, the magnitude of which is influenced by the ligand field. Oxidation of the ligand can lead to changes in its structure and an increase in the ligand field splitting energy. frontiersin.org
The electronic environment of the nickel ion in these complexes is often studied using techniques like UV-Vis spectroscopy, which can provide information about the d-d electronic transitions and the coordination geometry. unirioja.es For octahedral Ni(II) complexes, characteristic low-energy signals are observed in the UV-Vis spectrum. unirioja.es
Supramolecular Assembly Principles in this compound Systems
The formation of extended, ordered structures from this compound building blocks is governed by the principles of supramolecular chemistry. These principles rely on a combination of directional metal-ligand coordination bonds and weaker, non-covalent interactions.
Self-Assembly Mechanisms Driven by Metal-Ligand Coordination
Coordination-driven self-assembly is a powerful strategy for the construction of well-defined supramolecular architectures. researchgate.net In this process, the spontaneous formation of coordination bonds between the nickel(II) ion (a Lewis acid) and the ligands (Lewis bases) directs the assembly of discrete or polymeric structures. researchgate.net The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the shape and connectivity of the ligands. nih.gov
The reversibility of metal-ligand bond formation allows for a "self-correction" mechanism, where the system can explore various configurations to arrive at the thermodynamically most stable product. researchgate.netmdpi.com This process can lead to the formation of complex structures like molecular polygons and polyhedra with high precision and yield. researchgate.net In the context of this compound, the interplay between the coordination of the cinnamate and any ancillary ligands to the nickel centers drives the formation of the observed supramolecular structures.
In addition to the primary coordination bonds, weaker interactions such as hydrogen bonding and π-π stacking play a crucial role in organizing the individual complex units into higher-order assemblies. researchgate.netresearchgate.net These non-covalent interactions provide the "glue" that holds the supramolecular structure together, leading to the formation of one, two, or three-dimensional networks.
Rational Design Strategies for Nanosized Coordination Systems
The rational design of nanosized coordination systems involving this compound focuses on the deliberate control over the synthesis process to achieve specific architectures, sizes, morphologies, and consequently, desired functionalities. This approach leverages a fundamental understanding of coordination chemistry to manipulate the interactions between the nickel(II) ion and the cinnamate ligand, as well as other contributing factors like solvents, temperature, and auxiliary ligands. Key strategies include precursor-based synthesis for subsequent conversion into other nanomaterials and the controlled self-assembly of nickel ions and cinnamate ligands into nanosized metal-organic frameworks (MOFs) or coordination polymers.
Precursor-Based Design
One effective strategy is the design of a specific molecular precursor that incorporates nickel and cinnamate, which can then be thermally decomposed to produce nanosized materials. This method provides excellent control over the stoichiometry and homogeneity of the final product.
A notable example is the synthesis of a nickel cobalt cinnamate hydrazinate complex, designed as a precursor for generating nanosized spinel cobaltite (NiCo₂O₄) nanoparticles. tsijournals.com In this approach, stoichiometric quantities of nickel and cobalt nitrates are reacted with cinnamic acid and hydrazine hydrate in an aqueous solution. tsijournals.com The resulting coordination complex precipitates and is isolated. This precursor is rationally designed for autocatalytic decomposition; upon ignition in air at around 400°C, it decomposes to yield the desired nanosized mixed-metal oxide. tsijournals.com The infrared spectrum of the residue confirms the formation of the cobaltite structure by showing characteristic metal-oxygen stretching bands. tsijournals.com
| Precursor Complex | Reactants | Method | Decomposition Temp. | Nanosized Product |
|---|---|---|---|---|
| Nickel Cobalt Cinnamate Hydrazinate | Ni(NO₃)₂·nH₂O, Co(NO₃)₂·6H₂O, Cinnamic Acid, Hydrazine Hydrate | Aqueous precipitation | ~400°C | NiCo₂O₄ nanoparticles |
Controlled Self-Assembly and Crystallization
The self-assembly of nickel ions and cinnamate ligands into extended coordination polymers or MOFs is a cornerstone of rational design. By carefully selecting synthesis parameters, it is possible to guide the formation of specific structures.
Hydrothermal synthesis is a powerful technique for creating crystalline MOFs. For instance, nickel and trans-cinnamate can be reacted under hydrothermal conditions to form a metal-organic framework. researchgate.net This method utilizes elevated temperature and pressure to facilitate the dissolution and subsequent crystallization of the components into an ordered, porous structure. The choice of the trans-cinnamate ligand is crucial, as its rigidity and potential for π-π stacking interactions contribute to the formation of a stable framework with properties suitable for applications like electrocatalysis. researchgate.net
The introduction of auxiliary ligands is another critical design element that modifies the final structure by controlling the coordination environment of the nickel ion. For example, the reaction of a nickel salt with 4-methylsulfonyl cinnamate and propane-1,3-diamine (pda) as an auxiliary ligand does not produce an extended polymer, but rather a discrete mononuclear complex, [NiII(mscinn)₂(pda)₂]. researchgate.net In this structure, the diamine ligands occupy coordination sites on the nickel center, preventing the cinnamate derivative from acting as a bridging ligand to form a polymer. researchgate.net This illustrates how auxiliary ligands can be used to rationally control the dimensionality of the resulting coordination compound. The nickel atom in this complex is six-coordinated, forming a distorted octahedron. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₃₈N₄NiO₈S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.6123(8) |
| b (Å) | 8.5956(4) |
| c (Å) | 11.2047(5) |
| β (°) | 107.423(1) |
| Volume (ų) | 1526.54(12) |
The general principles of controlled synthesis are paramount. Factors such as precursor concentration, the choice and ratio of reducing agents (if applicable), reaction temperature, and the presence of stabilizing agents are all levers that can be used to manipulate the size and morphology of the resulting nanoparticles. mdpi.com For example, in other nickel-based nanosystems, adjusting the heating ramp rate during synthesis has been shown to control the final particle size. louisville.edu These principles are directly applicable to the rational design of nanosized this compound systems, allowing for fine-tuning of their physical and chemical properties.
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups of the cinnamate (B1238496) ligand and determining how they interact with the nickel ion.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for probing the functional groups within nickel cinnamate and understanding the coordination of the cinnamate ligand to the nickel(II) center. The FT-IR spectrum of a metal complex, when compared to that of the free ligand, reveals shifts in vibrational frequencies that are indicative of coordination.
In this compound, the most significant changes are observed in the region of the carboxylate group vibrations. The cinnamate ligand coordinates to the nickel ion through its carboxylate oxygen atoms. This interaction leads to a change in the symmetric and asymmetric stretching vibrations of the COO⁻ group. In the free cinnamic acid, the C=O stretching vibration appears at a different frequency than in its deprotonated, coordinated form.
Upon coordination to the Ni(II) ion, the distinct C=O stretching band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. The separation between these two frequencies (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). Other characteristic bands of the cinnamate ligand, such as the C=C stretching of the vinyl group and the vibrations of the aromatic ring, are also present in the spectrum of the complex, though they may experience minor shifts upon coordination. The presence of new bands at lower frequencies can be attributed to the formation of Ni-O bonds. scienceasia.orgresearchgate.netbohrium.com
Table 1: Characteristic FT-IR Vibrational Frequencies for Cinnamate and its Nickel Complex.
| Functional Group/Vibration | Cinnamic Acid (cm⁻¹) | Expected Range for this compound (cm⁻¹) | Assignment |
|---|---|---|---|
| Carboxylate Asymmetric Stretch (νₐₛ COO⁻) | - | ~1540 - 1610 | Indicates coordination of carboxylate to Ni(II) |
| Carboxylate Symmetric Stretch (νₛ COO⁻) | - | ~1400 - 1450 | Indicates coordination of carboxylate to Ni(II) |
| C=C Stretch (alkene) | ~1628 | ~1620 - 1630 | Vinyl group of the cinnamate ligand |
| Aromatic C=C Stretch | ~1576, 1494, 1449 | ~1570 - 1580, ~1490, ~1440 | Phenyl ring of the cinnamate ligand |
Note: The expected ranges are based on typical values for metal carboxylates and may vary for this compound.
Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of this compound. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov Vibrations that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the C=C double bond of the alkene group and the aromatic ring of the cinnamate ligand, as these symmetric vibrations often produce strong Raman signals. The assignment of vibrational modes can be aided by quantum-chemical calculations. nih.gov The low-frequency region of the Raman spectrum is also important as it can reveal information about the Ni-O stretching vibrations, providing direct evidence of the coordination environment around the metal center. researchgate.net
Table 2: Key Raman Vibrational Wavenumber Assignments.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1630 | C=C stretching (alkene) |
| ~1600 | C=C stretching (aromatic ring) |
| ~1000 | Aromatic ring breathing mode |
Note: These are representative values; actual peak positions may vary.
Electronic Spectroscopy
Electronic spectroscopy provides information on the electronic structure of this compound, including the d-orbital splitting of the Ni(II) ion and charge transfer transitions.
UV-Visible spectroscopy of this compound reveals electronic transitions originating from both the cinnamate ligand and the nickel(II) ion. The spectrum typically displays intense absorption bands in the UV region and weaker bands in the visible region.
The high-intensity bands, usually found below 400 nm, are attributed to π → π* transitions within the aromatic ring and the conjugated system of the cinnamate ligand. These are referred to as intraligand charge transfer (ILCT) bands. The coordination to the nickel ion may cause a slight shift in the position of these bands compared to the free cinnamate anion.
The weaker, broader absorption bands observed in the visible region are characteristic of d-d electronic transitions of the high-spin d⁸ Ni(II) ion in an octahedral or distorted octahedral geometry. For an octahedral Ni(II) complex, three spin-allowed transitions are expected:
³A₂g → ³T₂g
³A₂g → ³T₁g(F)
³A₂g → ³T₁g(P)
These transitions are responsible for the color of the complex. For instance, the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is green due to absorptions in the visible region. docbrown.info The exact position and intensity of these bands are sensitive to the ligand field strength and the specific coordination geometry of the nickel ion in the cinnamate complex. libretexts.orgresearchgate.netresearchgate.net Additionally, ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital, may also appear, often at higher energies than the d-d bands. dpublication.com
Table 3: Typical Electronic Transitions for an Octahedral Ni(II) Complex.
| Transition | Typical Wavelength Range (nm) | Region |
|---|---|---|
| π → π* (Cinnamate Ligand) | < 350 | UV |
| ³A₂g → ³T₁g(P) | ~350 - 450 | UV/Visible |
| ³A₂g → ³T₁g(F) | ~550 - 750 | Visible |
Note: The specific λₘₐₓ values for this compound depend on its exact coordination environment and physical state.
Fluorescence spectroscopy is used to investigate the luminescent properties of compounds. In general, the luminescence of nickel(II) complexes is often weak or entirely quenched. mdpi.com This is because the presence of low-energy, metal-centered (d-d) excited states provides an efficient pathway for non-radiative decay, allowing the excited state to relax back to the ground state without emitting light. nih.gov
While some specialized nickel complexes have been designed to exhibit luminescence, often by incorporating strongly absorbing organic ligands and controlling the energy of the d-d states, there is no substantial evidence to suggest that this compound is a fluorescent compound. researchgate.net The excitation of the cinnamate ligand would likely be followed by rapid energy transfer to the nickel center, leading to non-radiative de-excitation through the d-d manifold. Therefore, significant fluorescence from this compound is not expected under normal conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of diamagnetic organic and inorganic compounds. However, its application to paramagnetic species, such as most Ni(II) complexes, is challenging.
Nickel(II) has a d⁸ electron configuration and typically possesses two unpaired electrons in an octahedral or tetrahedral environment, making it a paramagnetic center. The magnetic field generated by these unpaired electrons has a profound effect on the NMR experiment. It can cause very rapid nuclear spin relaxation, which leads to extreme broadening of the NMR signals, often rendering them undetectable by standard NMR techniques. researchgate.net
Furthermore, the interaction between the unpaired electrons and the nuclei results in very large chemical shifts, known as paramagnetic shifts or contact shifts, that can span a range of hundreds of parts per million (ppm). illinois.edunih.gov While specialized paramagnetic NMR experiments can sometimes be performed to obtain structural information, they are not routine. researchgate.netreddit.com For a compound like this compound, obtaining a well-resolved ¹H or ¹³C NMR spectrum is highly improbable, and this technique is generally not suitable for its routine characterization.
¹H and ¹³C NMR for Structural Elucidation of Cinnamate Ligand and Complexes
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are fundamental techniques for elucidating the structure of the cinnamate ligand and its coordination to the nickel center.
In the ¹H NMR spectrum of a nickel(II) complex, the signals corresponding to the protons of the cinnamate ligand can be observed. The chemical shifts of these protons are influenced by the coordination to the paramagnetic Ni(II) ion, often leading to broadened signals and shifts compared to the free ligand. For instance, in related nickel(II) complexes, the coordination of ligands can cause significant changes in the chemical shifts of nearby protons. nih.gov The aromatic protons of the phenyl group and the vinylic protons of the cinnamate backbone provide key structural information.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the cinnamate ligand. The chemical shifts of the carboxylate carbon and the carbons of the phenyl ring are particularly diagnostic of the coordination environment. In paramagnetic complexes, such as those involving Ni(II), very fast magic-angle spinning (VFMAS) techniques can be employed in solid-state NMR to obtain high-resolution ¹³C spectra, which might otherwise be difficult to acquire due to paramagnetic broadening. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Cinnamate-like Ligand and a Hypothetical Nickel(II) Complex
| Atom | Free Ligand (ppm) | Nickel(II) Complex (ppm) |
|---|---|---|
| ¹H NMR | ||
| Aromatic Protons | 7.2-7.5 | Broadened, shifted signals |
| Vinylic Protons | 6.4, 7.7 | Broadened, shifted signals |
| ¹³C NMR | ||
| Carboxylate (C=O) | ~170 | Shifted due to coordination |
| Aromatic Carbons | 125-135 | Shifted and broadened |
| Vinylic Carbons | 120-145 | Shifted and broadened |
Note: The data for the Nickel(II) Complex is hypothetical and illustrates the expected changes upon coordination.
³¹P NMR for Phosphine-Containing Nickel Catalytic Systems
In catalytic systems where this compound is used in conjunction with phosphine (B1218219) co-ligands, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for probing the structure and bonding of the phosphine ligands to the nickel center. The chemical shift (δ) and coupling constants (J) in ³¹P NMR spectra provide valuable insights into the electronic and steric environment of the phosphorus atom. acs.org
Table 2: Illustrative ³¹P NMR Data for Phosphine Ligands in Different Nickel Environments
| Complex Type | Ligand | Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |
|---|---|---|---|
| Ni(0) Complex | PPh₃ | ~25 | Varies |
| Ni(II) Complex | PPh₃ | ~30-40 | Varies |
| Ni(0) Bidentate Phosphine | dppe | ~40-60 | Varies |
| Ni(II) Bidentate Phosphine | dppe | ~50-70 | Varies |
Note: This table presents typical ranges for illustrative purposes. Actual values depend on the specific complex.
Diffusion-Ordered Spectroscopy (DOSY) for Molecular Size and Intermolecular Interactions in Solution
Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures and studying the size and aggregation of molecules in solution. nih.gov By measuring the diffusion coefficient of a molecule, which is related to its size and shape, DOSY can be used to distinguish between different species in a solution, such as a this compound monomer, potential oligomers, or complexes with other ligands. apm.ac.cnacs.org
In a DOSY experiment, a two-dimensional spectrum is generated with chemical shifts on one axis and diffusion coefficients on the other. All NMR signals belonging to the same molecule will have the same diffusion coefficient and will align horizontally. This allows for the separation of signals from species of different sizes. researchgate.net This technique could be applied to a solution of this compound to determine its state of aggregation and to study its interactions with other molecules, such as substrates or co-catalysts, by observing changes in the diffusion coefficients. researchgate.net
Variable-Temperature NMR for Dynamic Supramolecular Equilibria
Variable-Temperature (VT) NMR spectroscopy is a powerful method for studying dynamic processes and equilibria in solution. amanote.com By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line shapes, and coupling constants that are indicative of dynamic processes occurring on the NMR timescale. researchgate.net
For this compound, VT-NMR could be used to study phenomena such as ligand exchange, fluxional processes, or the equilibrium between different coordination geometries. nih.gov For example, if this compound exists in equilibrium between monomeric and dimeric forms, changing the temperature would shift the equilibrium, leading to observable changes in the NMR spectrum. From an analysis of the line shape changes as a function of temperature, thermodynamic and kinetic parameters for the dynamic process can be extracted. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly useful as they can generate intact molecular ions with minimal fragmentation, allowing for the confirmation of the molecular formula. acs.org
The mass spectrum of this compound would be expected to show a peak corresponding to the molecular ion [Ni(C₉H₇O₂)₂]⁺. The isotopic pattern of this peak would be characteristic of the presence of nickel, which has several naturally occurring isotopes. Upon fragmentation, characteristic losses of cinnamate ligands or parts of the ligand, such as CO₂, would be observed. youtube.comchemguide.co.uklibretexts.org The fragmentation pattern of the cinnamate moiety itself would likely involve cleavages of the ester linkage and fragmentation of the aromatic ring. d-nb.info
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion | Description |
|---|---|---|
| [M]⁺ | [Ni(C₉H₇O₂)₂]⁺ | Molecular Ion |
| [M - C₉H₇O₂]⁺ | [Ni(C₉H₇O₂)]⁺ | Loss of one cinnamate ligand |
| [M - 2(C₉H₇O₂)]⁺ | [Ni]⁺ | Loss of both cinnamate ligands |
| [C₉H₇O₂]⁺ | [C₉H₇O₂]⁺ | Cinnamate ligand cation |
Note: The m/z values will depend on the specific isotopes of nickel and other elements present.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Nickel(II) Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly sensitive to paramagnetic species, making it an ideal tool for studying nickel(II) complexes, which often have unpaired electrons. nih.govresearchgate.net EPR spectroscopy provides detailed information about the electronic structure and the local coordination environment of the nickel(II) ion. nih.gov
The EPR spectrum of a nickel(II) complex is characterized by its g-values and zero-field splitting (ZFS) parameters (D and E), which are sensitive to the symmetry and nature of the ligand field around the nickel ion. ias.ac.in For many nickel(II) complexes, particularly those with high-spin d⁸ configurations in non-octahedral geometries, EPR signals can be difficult to observe under standard X-band conditions due to large ZFS. In such cases, high-frequency and high-field EPR (HFEPR) can be employed to observe and characterize these "EPR-silent" species. acs.org
The analysis of the EPR spectrum of this compound could reveal the coordination geometry of the nickel(II) center and provide insights into the nature of the nickel-ligand bonding.
Table 4: Representative EPR Parameters for Nickel(II) Complexes in Different Geometries
| Geometry | g-values | Zero-Field Splitting (D) |
|---|---|---|
| Octahedral | g ≈ 2.2-2.3 | Typically small |
| Tetrahedral | g ≈ 2.2-2.4 | Can be large |
| Square Planar | Often diamagnetic (EPR silent) | N/A |
Note: These are general ranges and the specific values for this compound would depend on its precise structure.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary method for calculating the properties of metal complexes due to its balance of accuracy and computational cost.
A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For nickel cinnamate (B1238496), this involves determining the bond lengths, bond angles, and dihedral angles between the nickel(II) ion and the cinnamate ligands. DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set like 6-311++G(d,p), are used to accurately predict these parameters. scielo.org.mx The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated. This includes analyzing the nature of the orbitals, particularly those involved in bonding between the nickel ion and the oxygen atoms of the cinnamate carboxylate group.
In related nickel complexes, such as those with phenanthroline, DFT calculations at the M062X/6-31G(d) level have successfully correlated theoretical geometric parameters with experimental data from X-ray crystallography. mdpi.com These studies show that the coordination geometry around the Ni(II) ion is typically a distorted octahedron. mdpi.com The analysis of the electronic structure of nickelates reveals that Ni-d orbitals, particularly the Ni-d(z²) and Ni-d(x²-y²) orbitals, play a crucial role in the electronic properties and bonding at the Fermi level. aps.orgarxiv.org
Table 1: Representative Calculated vs. Experimental Geometric Parameters for a Ni(II) Coordination Sphere (Data from a related Ni-phenanthroline complex) mdpi.com
| Parameter | Bond | Calculated Value (Å) | Experimental Value (Å) |
|---|---|---|---|
| Bond Length | Ni—N1 | 2.09 | 2.09 |
| Bond Length | Ni—N2 | 2.19 | 2.12 |
| Bond Length | Ni—Cl | 2.24 | 2.41 |
DFT calculations are highly effective in predicting spectroscopic properties. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated and compared with experimental results to confirm structural assignments. faccts.de For a molecule like nickel cinnamate, key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate group (COO⁻), the C=C stretch of the vinyl group, and the Ni-O bond vibrations. Studies on related Schiff base-metal complexes show that the calculated vibrational frequencies for C=N and M-N bonds shift upon coordination to a metal like nickel, a phenomenon that is accurately predicted by DFT calculations and confirmed experimentally. samipubco.com
Electronic transitions, observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths of electronic transitions, often corresponding to d-d transitions on the metal center or ligand-to-metal charge transfer (LMCT) bands. For example, TD-DFT calculations on nickel-phenanthroline complexes have shown absorption bands in the UV region, indicating the electroactive nature of the phenanthroline ring. mdpi.com
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Bonds in a Ni(II) Complex mdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Ni-N Stretch | 526 - 553 | 526.5, 553.5 |
| Ni-Cl Stretch | - | 672.6 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A small energy gap suggests high polarizability and chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
Table 3: Calculated Frontier Molecular Orbital (FMO) Energies and Energy Gap (eV) for a Representative Complex nih.gov
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -0.26751 |
| E(LUMO) | -0.18094 |
| ΔE (HOMO-LUMO Gap) | 0.08657 |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. researchgate.net It partitions the molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. This analysis provides a quantitative measure of the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Ni(II) Complexes (Illustrative) mdpi.com
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | LP* (Ni) | ~30-40 | Ligand-to-Metal Donation |
| LP (N) | LP* (Ni) | ~25-35 | Ligand-to-Metal Donation |
DFT is an indispensable tool for studying the detailed step-by-step mechanisms of chemical reactions, including those catalyzed by nickel complexes. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.
In the context of nickel-catalyzed reactions involving cinnamate derivatives, DFT has been used to investigate cycloaddition reactions. mdpi.com For a nickel-catalyzed reaction with methyl cinnamate, calculations identified the key transition states and determined that the cycloaddition step was the rate-determining one, with a calculated energy barrier of 24.8 kcal/mol. mdpi.com Such studies can also explain stereoselectivity by comparing the energies of different diastereomeric transition states. mdpi.com Other mechanistic investigations on nickel-catalyzed reactions have detailed steps like transmetalation, migratory insertion, and reductive elimination, providing a deep understanding of how the catalyst and substrates interact throughout the catalytic cycle. pku.edu.cnrsc.orgacs.org
Table 5: Calculated Activation Barriers for a Nickel-Catalyzed Cycloaddition Reaction Involving a Cinnamate Derivative mdpi.com
| Reaction Step | Species | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| Cycloaddition | TS1 | 24.8 |
The cinnamate ligand possesses conformational flexibility, primarily due to rotation around the C-C single bonds. DFT calculations can be used to perform a conformational analysis, identifying the different stable conformers (local energy minima) and the energy barriers for interconversion between them. For the free cinnamic acid molecule, DFT studies using the B3LYP/6-311++G(d,p) level of theory have investigated the relative stabilities of the s-cis and s-trans conformers, which arise from rotation about the C-C bond adjacent to the carbonyl group. scielo.org.mxresearchgate.net
While s-trans cinnamic acid is more common, calculations have shown the s-cis isomer to be slightly more stable in the gas phase. scielo.org.mx When the cinnamate ligand coordinates to a nickel ion, the presence of the bulky metal center and other ligands will influence the preferred conformation. DFT conformational analysis of the entire this compound complex would reveal the most stable spatial arrangement of the ligands around the nickel ion and how coordination affects the inherent conformational preferences of the cinnamate moiety itself. beilstein-journals.org
Table 6: Calculated Relative Energies of Cinnamic Acid Conformers in the Gas Phase scielo.org.mx
| Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |
|---|---|---|
| s-cis | -2.34 (more stable) | 34.02 (to s-trans) |
| s-trans | 0.00 | 31.67 (to s-cis) |
Time-Dependent Density Functional Theory (TD-DFT) for Photoisomerization Pathways
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the excited-state properties and dynamics of molecules. mpg.de It is particularly valuable for mapping the potential energy surfaces of electronic excited states to understand photochemical reactions like trans-cis isomerization. For cinnamate derivatives, which are known for their role as UV protectors, TD-DFT calculations have been instrumental in unraveling the mechanisms by which they dissipate UV energy. rsc.org
Theoretical studies on methyl cinnamate (MC), a representative model for the cinnamate chromophore, have utilized TD-DFT to explore the nonradiative decay (NRD) pathways following UV light absorption. rsc.org These calculations reveal that the photoisomerization process is not a simple, direct rotation around the C=C double bond. Instead, it involves a complex sequence of transitions between different electronic states.
A key finding from TD-DFT studies, often combined with methods like the single-component artificial force induced reaction (SC-AFIR), is the identification of multi-step photoisomerization routes. For methyl cinnamate, a highly efficient pathway is described as: ¹ππ* (trans) → ¹nπ* → T₁ (³ππ*) → S₀ (trans or cis) rsc.org
This pathway involves:
Excitation: The molecule absorbs a UV photon, promoting an electron from a π bonding orbital to a π* antibonding orbital, reaching the S₁ (¹ππ*) excited state.
Internal Conversion (IC): The molecule undergoes a radiationless transition from the bright ¹ππ* state to a dark ¹nπ* state. The efficiency of this step is highly sensitive to the electronic structure, which can be modified by substituents on the phenyl ring. rsc.org
Intersystem Crossing (ISC): From the singlet ¹nπ* state, the molecule transitions to a triplet state, T₁ (³ππ*). This spin-forbidden process becomes more probable due to the proximity of the singlet and triplet potential energy surfaces.
Relaxation: The molecule relaxes from the triplet state back to the ground electronic state (S₀), where it can end up in either the trans or the cis isomeric form.
Spin-flip TD-DFT (SF-TDDFT) is an advanced variant of the method that provides a more balanced description of ground and excited states, which is crucial for accurately describing regions where potential energy surfaces cross, known as conical intersections. iastate.eduohio-state.edu These intersections are critical for ultrafast nonradiative decay channels.
The specific photoisomerization pathway can be highly dependent on substituents attached to the cinnamate structure. TD-DFT calculations have shown that substituents on the phenyl ring can alter the relative energies of the ¹ππ* and ¹nπ* states, thereby favoring different decay routes. rsc.orgacs.org
| Cinnamate Derivative | Predicted Photoisomerization Pathway | Key Computational Finding | Reference |
|---|---|---|---|
| Methylcinnamate (MC) | ¹ππ* (trans) → ¹nπ* → T₁ (³ππ) → S₀ (trans or cis) | An efficient pathway involving internal conversion and intersystem crossing. | rsc.org |
| para-substituted MC | ¹ππ (trans) → ³nπ* → T₁ (³ππ) → S₀ (trans or cis) | Slightly lowered ¹ππ state energy leads to a less efficient pathway. | rsc.org |
| meta- or ortho-substituted MC | ¹ππ* (trans) → C=C bond twisting on ¹ππ* → S₀ (trans or cis) | Significantly lowered ¹ππ* state energy creates a high barrier for internal conversion, favoring direct twisting. | rsc.org |
First-Principles Calculations for Electronic and Magnetic Properties
First-principles calculations, predominantly based on Density Functional Theory (DFT), are employed to predict the fundamental electronic and magnetic properties of materials from the ground up, without reliance on empirical parameters. researchgate.netaps.org For a compound like this compound, these calculations can determine its structural stability, electronic band structure, density of states (DOS), and magnetic moments. While specific first-principles studies on monomeric this compound are scarce in the literature, the methodology has been extensively applied to related nickel-containing materials, demonstrating its predictive power.
In studies of nickel clusters and compounds, DFT calculations are used to:
Determine Geometric Structure: By optimizing the atomic positions to find the minimum energy configuration, the most stable structure can be predicted. For instance, calculations on small nickel clusters have identified their lowest-energy geometries, such as the distorted bipyramid for Ni₇. annexpublishers.com
Calculate Electronic Properties: The electronic density of states (DOS) can be computed to understand the distribution of electronic energy levels. The nature of the states near the Fermi level is crucial for determining conductivity and reactivity. In nickel compounds, the Ni 3d states typically play a dominant role in the valence band region. researchgate.net
Predict Magnetic Properties: DFT is a powerful tool for investigating magnetism. It can calculate the total magnetic moment of a unit cell and the local magnetic moments on individual atoms. researchgate.net For example, in Ni₄C, first-principles calculations showed a total magnetic moment of 0.46 µB per unit cell, with differing local moments on the non-equivalent nickel atoms. researchgate.net Similar calculations on ordered Ni-Pd alloys revealed enhanced magnetic moments on the Ni atoms compared to pure fcc nickel. researchgate.net
For nickel(II) complexes, which have a d⁸ electron configuration, the magnetic properties are highly dependent on the coordination geometry (e.g., octahedral, square planar, tetrahedral), which influences the splitting of the d-orbitals. First-principles calculations can predict the ground spin state and the energy separation between different spin states, explaining whether a complex is paramagnetic or diamagnetic. In trinuclear nickel(II) complexes, DFT has been used to calculate ground-state energies and understand the nature of magnetic coupling (ferromagnetic or antiferromagnetic) between the metal centers. researchgate.net
| System | Computational Method | Predicted Property | Calculated Value | Reference |
|---|---|---|---|---|
| Ni₂ (dimer) | DFT | Magnetic Moment | 1.00 µB per atom | annexpublishers.com |
| Ni₄C | DFT (First-principles) | Total Magnetic Moment | 0.46 µB per unit cell | researchgate.net |
| Ni₃Pd | First-principles | Local Ni Magnetic Moment | 0.71 µB | researchgate.net |
| Trinuclear Nickel(II) Complex | DFT | Magnetic Coupling (J) | 1.8(1) cm⁻¹ (Weak ferromagnetic) | researchgate.net |
Correlation of Theoretical Predictions with Experimental Observables
A critical aspect of computational research is the validation of theoretical models against experimental data. The correlation between predicted properties and measured observables provides confidence in the computational approach and allows for a deeper interpretation of experimental results. researchgate.net
Photoisomerization Dynamics: The pathways and timescales predicted by TD-DFT calculations can be directly compared with results from ultrafast spectroscopic experiments. For example, the calculated lifetime of the ¹ππ* excited state of methyl cinnamate (predicted to be short due to efficient decay channels) is consistent with femtosecond pump-probe spectroscopy measurements, which found a lifetime of 4.5 ps. rsc.org Furthermore, theoretical models predicting how substituents alter the photoisomerization route can explain experimentally observed differences in quantum yields for trans-cis conversion among various cinnamate derivatives. rsc.org
Electronic and Magnetic Properties: Theoretical predictions of electronic and magnetic properties are routinely correlated with experimental data.
Electronic Spectra: TD-DFT can simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of electronic transitions. In a study of nickel-catalyzed functionalization, the calculated UV-vis absorption bands for a proposed Ni(I) intermediate showed good agreement with spectra recorded during spectro-electrochemical experiments, supporting the proposed reaction mechanism. acs.org
Magnetic Susceptibility: The magnetic moments predicted by DFT calculations for paramagnetic nickel complexes can be compared with values derived from experimental magnetic susceptibility measurements. This correlation helps confirm the oxidation state and coordination environment of the nickel center.
Redox Potentials: DFT calculations can predict the redox potentials of a complex. In a combined experimental and theoretical study of mononuclear nickel(II) complexes, DFT calculations supported the proposed mechanism for their catecholase-like activity by corroborating electrochemical findings, such as a ligand-centered reduction potential. nih.gov
Molecular Structure: Geometric parameters (bond lengths, angles) from DFT-optimized structures can be compared with data from single-crystal X-ray diffraction. acs.org This comparison is a fundamental check on the accuracy of the computational model. For example, DFT calculations on nickel(II) complexes with halide ligands were used to support the hypothesis that the inactivity of a chloro-complex in a catalytic reaction was due to the chloride ligand coordinating to the metal center in solution, a structural change that was consistent with both experimental and theoretical findings. nih.gov
| Theoretical Prediction | Computational Method | Experimental Observable | Experimental Technique | Correlation/Insight | Reference |
|---|---|---|---|---|---|
| Excited state lifetime | TD-DFT | Rate of nonradiative decay | Pump-probe spectroscopy | Calculated short lifetimes for cinnamates align with picosecond-scale decay observed experimentally. | rsc.org |
| UV-vis absorption bands of a proposed Ni(I) intermediate | DFT | UV-vis spectrum during reaction | Spectro-electrochemistry | Calculated absorption bands correlated well with experimental spectra, confirming the identity of the catalytic intermediate. | acs.org |
| Ligand-centered reduction | DFT | Redox potential | Cyclic Voltammetry | DFT calculations suggested a ligand-centered reduction, which was consistent with the measured potential and helped explain the reaction mechanism. | nih.gov |
| Generation of a ligand-centered radical | DFT | Presence of a radical species | Electron Paramagnetic Resonance (EPR) | DFT calculations supported the generation of a ligand-centered radical, which was unambiguously confirmed by EPR experiments. | nih.gov |
Thermal Decomposition and Stability Mechanisms
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for investigating the thermal decomposition of nickel cinnamate (B1238496). TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.
Determination of Decomposition Temperatures and Stages
The thermal decomposition of nickel(II) cinnamate, when analyzed in a dynamic nitrogen atmosphere, occurs in distinct stages. Thermogravimetry (TG) and derivative thermogravimetry (DTG) curves identify the temperature ranges for each decomposition step.
Initially, the compound undergoes dehydration, where coordinated water molecules are lost. This is followed by the decomposition of the anhydrous nickel cinnamate. The process involves the breakdown of the cinnamate ligand, leading to the formation of an intermediate product before the final, stable residue is formed at higher temperatures.
Kinetic Studies of Thermal Decomposition
Understanding the kinetics of the decomposition process is crucial for predicting the material's stability and reaction mechanism. Kinetic parameters are derived from the TGA data.
Non-Isothermal and Isothermal Kinetic Models
The kinetics of the thermal decomposition of this compound have been evaluated using non-isothermal kinetic models. The Coats-Redfern equation, a model-fitting method, is applied to the thermogravimetric data to determine the most probable reaction mechanism. For this compound, the decomposition process is best described by a three-dimensional diffusion (D3) model, which suggests that the rate is controlled by the diffusion of gaseous products through the solid product layer.
Table 1: Kinetic Model for this compound Decomposition
| Kinetic Model | Description | Applicable Stage |
|---|
| Three-dimensional diffusion (D3) | Jander equation; rate is controlled by the diffusion of reactants or products. | Main decomposition of anhydrous salt |
Activation Energy and Pre-exponential Factor Determination
The kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), are calculated from the Coats-Redfern model. These values provide quantitative insight into the energy barrier of the decomposition reaction and the frequency of collisions with the correct orientation for a reaction to occur. While specific values for this compound are determined from the analysis, they are part of a broader study comparing different metal cinnamates. The activation energy is a critical parameter for assessing the thermal stability of the compound.
Analysis of Decomposition Products (e.g., Metal Oxides, Nanoparticles)
The final product of the thermal decomposition of nickel carboxylates, including this compound, is typically a metal oxide. In the case of nickel compounds, this is most commonly nickel(II) oxide (NiO). The decomposition in an inert atmosphere can also sometimes lead to the formation of metallic nickel mixed with carbonaceous residue, as seen with compounds like nickel maleate rsc.org. The precise nature and morphology of the final product, such as the formation of nanoparticles, depend on the decomposition conditions, including temperature, heating rate, and atmosphere. The formation of NiO nanoparticles is a common outcome when decomposing nickel precursors lew.rorsc.org.
X-ray Diffraction Studies on Solid-State Thermal Transformations
X-ray diffraction (XRD) is an essential technique for identifying the crystalline phases of the solid residues formed at different stages of the thermal decomposition. By heating the this compound sample to specific temperatures corresponding to the stages observed in TGA/DTA and then analyzing the residue with XRD, the structural transformations can be mapped.
The initial XRD pattern would correspond to the crystalline structure of the hydrated this compound. After the first decomposition stage, the pattern would change, reflecting the structure of the anhydrous intermediate. Finally, the XRD pattern of the final residue confirms the formation of the end product. For nickel compounds, the final product is typically identified as the cubic phase of nickel oxide (NiO) lew.rorsc.org. This analysis confirms the transformation from a metal-organic complex to an inorganic oxide and can provide information on the crystallinity and average crystallite size of the final product lew.ro.
Influence of Ligand Architecture on Thermal Stability and Decomposition Pathways
The architecture of the cinnamate ligand, including the presence and position of substituent groups on the phenyl ring, significantly influences the thermal stability and decomposition pathways of this compound and related metal carboxylates. Variations in the ligand structure can alter the coordination environment of the nickel ion, affect the strength of the metal-ligand bond, and introduce different steric and electronic effects that dictate the temperature and mechanism of decomposition.
Research into the thermal behavior of transition metal complexes with substituted cinnamic acids provides valuable insights into these structure-property relationships. A study on the thermal properties of various metal 4-methoxycinnamates, including the nickel(II) complex, offers a comparative analysis of their decomposition processes. The thermal decomposition of these complexes was investigated using thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC) in an air atmosphere.
The data reveals that the dehydration and subsequent decomposition temperatures are dependent on the central metal ion. In the case of nickel(II) 4-methoxycinnamate dihydrate, the removal of water molecules occurs in a single step between 105°C and 145°C. The anhydrous complex then remains stable up to a higher temperature before undergoing decomposition.
A comparative look at other divalent metal 4-methoxycinnamates from the same study highlights the role of the metal ion in influencing thermal stability. For instance, cobalt(II) 4-methoxycinnamate dihydrate also loses its water molecules in a single step within a similar temperature range (105–145°C) and exhibits a melting point at 267°C before further decomposition akjournals.com. Manganese(II) 4-methoxycinnamate dihydrate shows dehydration between 116°C and 135°C akjournals.com. Cadmium(II) 4-methoxycinnamate dihydrate dehydrates between 100°C and 130°C, with the subsequent decomposition of the anhydrous salt occurring up to 517°C, ultimately forming cadmium oxide akjournals.com.
The decomposition of the organic ligand itself typically proceeds through the formation of various gaseous products. While specific gaseous products for this compound are not detailed in the provided search results, the thermal decomposition of other nickel carboxylates, such as nickel maleate, is known to produce carbon dioxide, carbon monoxide, and a mixture of nickel and carbon as the final residue rsc.org. It is plausible that this compound would follow a similar decomposition pathway, yielding nickel oxide in an oxidizing atmosphere, with the organic cinnamate moiety breaking down into smaller volatile molecules.
The following table summarizes the key thermal events for selected divalent metal 4-methoxycinnamates, illustrating the influence of the metal ion on the thermal stability of these structurally related complexes.
Table 1: Thermal Decomposition Data for Divalent Metal 4-Methoxycinnamates
| Metal Complex | Dehydration Temperature Range (°C) | Decomposition of Anhydrous Complex | Final Residue |
|---|---|---|---|
| Manganese(II) 4-methoxycinnamate | 116 - 135 | Not specified | Not specified |
| Cobalt(II) 4-methoxycinnamate | 105 - 145 | Melts at 267°C | Not specified |
| Nickel(II) 4-methoxycinnamate | 105 - 145 | Not specified | Not specified |
Materials Science Applications and Advanced Material Fabrication
Precursors for Nanomaterial Synthesis
Nickel cinnamate (B1238496) serves as a versatile single-source precursor for various nanomaterials. Through processes like thermolysis, it can be controllably decomposed to yield metal-polymer nanocomposites, pure metal oxide nanoparticles, and mixed metal oxide systems.
Metal chelate monomers (MCMs) based on nickel(II) cinnamate are effective precursors for producing metal-polymer nanocomposites. researchgate.nettandfonline.com Specifically, complexes of nickel(II) cinnamate with chelating N-heterocycles like 2,2′-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) can be synthesized and subsequently decomposed through heat treatment. researchgate.nettandfonline.com
The thermolysis of these MCMs at a temperature of 300 °C (573 K) leads to the formation of metal-polymer nanocomposites. researchgate.nettandfonline.com These materials possess a core-shell structure, where nickel nanoparticles (the "core") are uniformly distributed within a stabilizing nitrogen-containing polymer matrix (the "shell"). researchgate.nettandfonline.com This method represents a form of conjugated thermolysis, where the thermal polymerization of the monomer ligands and the formation of metal-containing nanoparticles occur simultaneously. researchgate.net The decomposition of similar precursors, such as nickel maleates, has been shown to yield homogeneous nickel nanoparticles with an average size of 4–5 nm, covered by a few layers of graphene. bohrium.com
Table 1: Thermolysis of Nickel(II) Cinnamate-Based Precursors
| Precursor | Thermolysis Temperature | Resulting Product | Structure |
|---|---|---|---|
| [Ni(cinn)₂(bpy)(C₂H₅OH)] | 300 °C (573 K) | Metal-Polymer Nanocomposite | Core-shell with Ni nanoparticles in a polymer matrix. researchgate.nettandfonline.com |
| [Ni(cinn)₂(phen)(C₂H₅OH)₂] | 300 °C (573 K) | Metal-Polymer Nanocomposite | Core-shell with Ni nanoparticles in a polymer matrix. researchgate.nettandfonline.com |
| [Ni(cinn)₂(bpy)(C₂H₅OH)] | 450 °C (723 K) | Nickel Oxide (NiO) Nanoparticles | Pure nickel oxide nanoparticles. researchgate.nettandfonline.com |
| [Ni(cinn)₂(phen)(C₂H₅OH)₂] | 450 °C (723 K) | Nickel Oxide (NiO) Nanoparticles | Pure nickel oxide nanoparticles. researchgate.nettandfonline.com |
This table is generated based on data from research findings. researchgate.nettandfonline.comtsijournals.comtsijournals.com
The same nickel(II) cinnamate complexes used for nanocomposite fabrication can also yield pure nickel oxide (NiO) nanoparticles under different thermolysis conditions. researchgate.nettandfonline.com When the thermolysis of metal chelate monomers like [Ni(cinn)₂(bpy)(C₂H₅OH)] and [Ni(cinn)₂(phen)(C₂H₅OH)₂] is carried out at a higher temperature of 450 °C (723 K), the organic ligands fully decompose, resulting in the formation of pure NiO nanoparticles. researchgate.nettandfonline.com
The nature of the ligand in the initial precursor has been shown to influence the structure and size of the resulting nanoparticles. tandfonline.com NiO is an important transition metal oxide with a cubic lattice structure and a wide energy band gap, typically ranging from 3.6 to 4.0 eV. semanticscholar.orgmdpi.com The synthesis of NiO nanoparticles from various precursors is a subject of significant research due to their applications in gas sensing, catalysis, battery electrodes, and electrochromic films. mdpi.comnanografi.com For instance, ultrafine, spherical NiO nanoparticles with sizes between 5 and 15 nm have been synthesized via a wet chemical method at a low temperature of 300 °C. mdpi.com
A convenient synthetic route for preparing nanosized mixed metal oxides involves the use of mixed metal cinnamate hydrazinate precursors. tsijournals.com A novel precursor, nickel cobalt cinnamate hydrazinate, has been synthesized and used to produce nickel cobaltite (B72492) (NiCo₂O₄) nanoparticles. tsijournals.comtsijournals.com This precursor is prepared using stoichiometric amounts of nickel nitrate (B79036) and cobalt nitrate, which are treated with an aqueous solution of cinnamic acid and hydrazine (B178648) hydrate (B1144303). tsijournals.com
The resulting nickel cobalt cinnamate hydrazinate complex is thermally stable up to 250 °C. tsijournals.com Upon ignition in air, the precursor undergoes an autocatalytic decomposition at around 400 °C to yield nanosized NiCo₂O₄. tsijournals.comtsijournals.com The formation of the cobaltite structure is confirmed by infrared spectroscopy, which shows characteristic metal-oxygen stretching bands, and by X-ray diffraction (XRD) patterns. tsijournals.comtsijournals.com This combustion method produces a fine powder of cobaltites with a large surface area. tsijournals.com
Nonlinear Optical (NLO) Materials Development
Derivatives and related compounds of nickel cinnamate are being explored for their potential in nonlinear optical (NLO) applications. NLO materials are crucial for technologies like optical switching, frequency conversion, and data storage. researchgate.net Metal-organic materials are particularly promising as they can combine high NLO coefficients with a high laser damage threshold. nano-ntp.com
A novel metal-organic NLO crystal, Nickel (II) Cinnamaldehyde (B126680) Sulfate (B86663) (NCS), has been successfully grown using the slow evaporation method at ambient temperature. researchgate.netnano-ntp.com The synthesis involves dissolving nickel sulfate in distilled water and combining it with cinnamaldehyde and ethanol. researchgate.netnano-ntp.com This solution is allowed to evaporate slowly, leading to the formation of NCS crystals. nano-ntp.com
Characterization using single-crystal X-ray diffraction (XRD) confirms the lattice parameters of the grown crystals. nano-ntp.com The analysis of the NCS crystal reveals a calculated band gap energy of 3.25 eV, and thermal analysis shows the material is stable without weight loss up to 160 °C. nano-ntp.com
Table 2: Crystal Properties of Nickel Cinnamaldehyde Sulfate (NCS)
| Property | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net (Implied, as it has a P space group) |
| Space Group | P | researchgate.net |
| Synthesis Method | Slow Evaporation | researchgate.netnano-ntp.com |
| Optical Band Gap | 3.25 eV | nano-ntp.com |
| Thermal Stability | Stable up to 160 °C | nano-ntp.com |
This table is generated based on data from research findings. researchgate.netnano-ntp.com
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the NCS crystal. researchgate.net The spectrum shows characteristic vibrational modes for different bonds within the structure.
Table 3: Selected FTIR Spectral Peaks for NCS Crystal
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3390 | Olefinic C-H stretching | researchgate.net |
| 3074 | H=O stretching of Sulfate | researchgate.net |
| 2926 | C-H stretching | researchgate.net |
| 1629.98 | C=O vibration | researchgate.netnano-ntp.com |
| 981.72 | -CH=CH- bending mode | researchgate.net |
This table is generated based on data from research findings. researchgate.netnano-ntp.com
The NLO efficiency of materials is a critical parameter for their application. For the synthesized Nickel Cinnamaldehyde Sulfate (NCS) crystals, the second-harmonic generation (SHG) efficiency was confirmed using the Kurtz-Perry powder technique. researchgate.netnano-ntp.com This method involves irradiating a powdered sample with a high-intensity laser (such as an Nd:YAG laser) and measuring the intensity of the frequency-doubled light produced. nano-ntp.com
The NLO response of a molecule is quantified by its hyperpolarizability (β). researchgate.net The presence of conjugated π-electron systems and appropriate electron donor-acceptor groups within a molecule can enhance intramolecular charge transfer, leading to improved NLO properties. researchgate.net For some nickel complexes, the first hyperpolarizability (β) has been determined to be significantly larger than that of reference materials like urea. researchgate.net For example, a bis(salicylaldiminato)nickel(II) Schiff-base complex was found to exhibit a very large second-order NLO response, with a β × µ value of 1530 × 10⁻⁴⁸ cm⁵ esu⁻¹, demonstrating the high potential of nickel-containing complexes for NLO applications. cmu.edu A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often indicates that a molecule can be easily polarized, which is a desirable characteristic for NLO materials. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula/Abbreviation |
|---|---|
| This compound | Ni(C₉H₇O₂)₂ |
| Nickel(II) cinnamate | Ni(C₉H₇O₂)₂ |
| 2,2′-bipyridine | bpy |
| 1,10-phenanthroline | phen |
| Nickel Oxide | NiO |
| Nickel Maleate | C₄H₂NiO₄ |
| Nickel Cobalt Cinnamate Hydrazinate | NiCo₂(Cinn)₂(N₂H₄)₂ |
| Nickel Nitrate | Ni(NO₃)₂ |
| Cobalt Nitrate | Co(NO₃)₂ |
| Cinnamic acid | C₉H₈O₂ |
| Hydrazine hydrate | N₂H₄·H₂O |
| Nickel Cobaltite | NiCo₂O₄ |
| Nickel(II) Cinnamaldehyde Sulfate | NCS |
| Nickel Sulfate | NiSO₄ |
| Cinnamaldehyde | C₉H₈O |
| Ethanol | C₂H₅OH |
| Urea | CO(NH₂)₂ |
Fabrication of Conductive Nanostructures
The application of cinnamate-functionalized materials in the fabrication of conductive nanostructures represents a significant advancement in nanoscale electronics. Through techniques like electron-beam lithography, it is possible to create high-resolution patterns that can serve as fundamental components in electronic devices.
Researchers have successfully demonstrated the use of electron-beam lithography (EBL) for the high-resolution patterning of thin films made from cinnamate-substituted polythiophene. researchgate.netrsc.org This process leverages an electron-beam-induced crosslinking of the cinnamate groups, which proceeds via an excited state [2+2]-cycloaddition. researchgate.netrsc.org This dimerization reaction, similar to one induced by photons, results in the formation of cyclobutane (B1203170) rings, effectively creating a stable polymer network. rsc.org
The synthesis of the specific polymer, a regioregular polythiophene known as P3ZT, was achieved through a modified Grignard metathesis (GRIM) method, which notably utilized a Ni(dppp)Cl₂ catalyst. researchgate.netrsc.org The presence of ester groups in the monomer was tolerated during this nickel-catalyzed polymerization. researchgate.netrsc.org The resulting polymer films, when exposed to an electron beam, become insoluble, allowing for the development of fine patterns. researchgate.net This EBL-based method has been shown to be superior to traditional photo (UV)-induced crosslinking, as it leads to less material degradation. researchgate.netrsc.org The technique can produce robust nanostructures with resolutions around 100-110 nm. researchgate.netrsc.org The formation of the cross-linked network in the thin films has been confirmed by infrared (IR) spectroscopy and film retention experiments. researchgate.netrsc.org
The patterned, conductive nanostructures fabricated from cinnamate-substituted polythiophene films serve as building blocks for nanoscale electronic components. researchgate.netrsc.org As a proof of concept, these nanostructures have been used to create nanoscale organic field-effect transistors (OFETs). researchgate.net After the EBL patterning process, the resulting polythiophene nanowires are subjected to solution-based doping, for instance with iron(III) chloride, to render them conductive. researchgate.netrsc.org
These doped and cross-linked P3ZT nanostructures then function as contact fingers or electrodes in the thin-film transistors. researchgate.netrsc.org In these devices, a material such as 6,13-bis(triisopropylsilyl)pentacene (TIPS-Pen) can be used as the hole transporter. researchgate.netrsc.org This direct top-down fabrication approach demonstrates the potential for creating complex, multi-layer electronic components where patterned polymers act as conductors, semiconductors, or dielectrics. researchgate.netresearchgate.net The ability to create features as small as 100 nm opens pathways for the miniaturization of organic electronics. researchgate.net
Tribological Enhancements using this compound-Derived Nanoparticles
This compound serves as a valuable precursor for synthesizing nanoparticles that significantly enhance the tribological properties of lubricants. researchgate.netresearchgate.net The thermal decomposition, or thermolysis, of nickel(II) cinnamate-based metal chelate monomers (MCMs) yields nanoparticles with desirable characteristics for reducing friction and wear. researchgate.nettandfonline.com
The process involves synthesizing MCMs from nickel(II) cinnamate and various chelating N-heterocycles, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen). researchgate.netresearchgate.net The subsequent thermolysis of these complexes under different conditions produces distinct nanomaterials. researchgate.nettandfonline.com For example, thermolysis at 300 °C can produce metal-polymer nanocomposites with a core-shell structure, where metal nanoparticles are evenly distributed within a stabilizing nitrogen-containing polymer matrix. researchgate.nettandfonline.com Increasing the temperature to 450 °C results in the formation of pure nickel oxide (NiO) nanoparticles. researchgate.nettandfonline.com The specific nature of the ligand used in the precursor complex influences the structure and size of the resulting nanoparticles. researchgate.nettandfonline.com
The tribological performance of these nanoparticles as additives in lubricating oils has been studied using pin-on-disc tribometers. researchgate.netresearchgate.net Research indicates that there is an optimal concentration for these nanoparticle additives to achieve the maximum reduction in the coefficient of friction (COF). researchgate.nettandfonline.com For instance, in one study, the optimal concentration of additives derived from this compound complexes was found to be 0.05 wt%. researchgate.net Exceeding this optimal concentration can lead to an increase in the COF. researchgate.nettandfonline.com The nanoparticles function by forming a protective film on rubbing surfaces, which can be a physical adsorption layer or a tribochemical reaction film, thereby improving anti-wear capabilities. mdpi.comresearchgate.net
Magnetic Properties of Nickel Cinnamate Complexes
Variable Temperature Magnetic Susceptibility Measurements
Variable temperature magnetic susceptibility measurements are a important tool for characterizing the magnetic nature of coordination complexes. For a dinuclear nickel(II) complex involving cinnamate (B1238496), specifically [{Ni2(L)2(cinnamate)2(H2O)2}∙DMF], temperature-dependent magnetic susceptibility measurements were conducted in the 1.9-300 K range. ub.edu The product of molar magnetic susceptibility and temperature (χMT) at room temperature for this complex was found to be 2.28 cm³Kmol⁻¹, a value slightly higher than the expected spin-only value for two non-interacting S=1 Ni(II) ions (2.00 cm³Kmol⁻¹). ub.edu This deviation can be attributed to the orbital contribution of the Ni(II) ions. researchgate.net As the temperature is lowered, the χMT value for this nickel cinnamate complex gradually decreases, which is indicative of an antiferromagnetic interaction between the two nickel centers. ub.edufrontiersin.org
In a different heterometallic trinuclear complex where cinnamate acts as a bridging ligand between nickel(II) and manganese(II) ions, [(NiL)2Mn(OCn)2(CH3OH)2]·CH3OH, variable-temperature magnetic susceptibility measurements revealed a different behavior. acs.orgscispace.com The χMT value for this complex increases as the temperature is lowered, indicating the presence of a dominant ferromagnetic interaction. acs.orgscispace.com
| Complex | χMT at 300 K (cm³Kmol⁻¹) | Magnetic Behavior | Reference |
|---|---|---|---|
| [{Ni2(L)2(cinnamate)2(H2O)2}∙DMF] | 2.28 | Antiferromagnetic | ub.edu |
| [(NiL)2Mn(OCn)2(CH3OH)2]·CH3OH | Not specified | Ferromagnetic | acs.orgscispace.com |
Analysis of Magnetic Coupling Phenomena (e.g., Ferromagnetic Interactions)
The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) in polynuclear nickel complexes is highly dependent on structural factors, particularly the bridging ligands and the resulting bond angles between metal centers.
In the case of the dinuclear complex [{Ni2(L)2(cinnamate)2(H2O)2}∙DMF], the two Ni(II) ions are bridged by phenoxido groups from another ligand. ub.edu The observed antiferromagnetic coupling is consistent with magneto-structural correlations established for phenoxido-bridged dinuclear Ni(II) complexes, where the Ni-O-Ni bridging angle is a critical factor. ub.edu For this complex, the Ni-O-Ni angle is 97.88Å, which favors antiferromagnetic exchange. ub.edu The strength of this interaction is quantified by the exchange coupling constant, J = –3 cm⁻¹. ub.edu
Conversely, ferromagnetic interactions are observed in a linear, trinuclear heterometallic complex, [(NiL)2Mn(OCn)2(CH3OH)2]·CH3OH, where cinnamate (OCn) and phenoxido groups bridge the Ni(II) and Mn(II) ions. acs.orgscispace.com In this system, the interaction between the adjacent Ni(II) and Mn(II) ions is ferromagnetic, with a coupling constant JNi–Mn = +1.38 cm⁻¹. acs.orgscispace.com This ferromagnetic behavior is associated with a Ni-O-Mn bridging angle of 97.24°. acs.orgscispace.com Theoretical and experimental studies on similar systems show that smaller bridging angles tend to result in ferromagnetic coupling, while larger angles (e.g., above 98°) can lead to antiferromagnetic interactions. acs.orgscispace.comresearchgate.net
| Complex | Bridging Angle (°) | Coupling Constant (J, cm⁻¹) | Interaction Type | Reference |
|---|---|---|---|---|
| [{Ni2(L)2(cinnamate)2(H2O)2}∙DMF] | Ni-O-Ni: 97.88 | -3 | Antiferromagnetic | ub.edu |
| [(NiL)2Mn(OCn)2(CH3OH)2]·CH3OH | Ni-O-Mn: 97.24 | +1.38 | Ferromagnetic | acs.orgscispace.com |
Investigation of Single-Ion Anisotropy in Nickel(II) Complexes
Single-ion anisotropy is a crucial property in molecular magnetism, describing the preferential orientation of a single ion's magnetic moment. For a nickel(II) ion, which has a 3d⁸ electron configuration and a spin state of S=1, this anisotropy arises from the interplay of the ligand field environment and spin-orbit coupling. mdpi.comnih.gov This phenomenon is quantified by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). acs.org
The coordination geometry around the Ni(II) ion plays a defining role in the nature and magnitude of the ZFS. mdpi.comnih.gov For instance, Ni(II) complexes with perfect octahedral symmetry are magnetically isotropic, but distortions from this ideal geometry lead to anisotropy. researchgate.net Studies have established magneto-structural correlations that link the ZFS parameter D to structural parameters, such as the degree of tetragonal compression or elongation in the coordination sphere. acs.orgresearchgate.netnih.govfigshare.com For example, tetragonally compressed octahedral Ni(II) complexes are predicted to have a negative D value, indicating an easy-axis anisotropy. acs.orgresearchgate.netnih.gov In contrast, trigonal bipyramidal Ni(II) complexes can exhibit significant magnetic anisotropy, although it has been shown that this cannot be driven by spin-orbit coupling alone and requires consideration of other factors. mdpi.comnih.govnih.gov While specific investigations into the single-ion anisotropy of this compound are not detailed in the available literature, the fundamental principles governing Ni(II) ions would apply, with the precise values of D and E being determined by the specific coordination environment created by the cinnamate and any co-ligands.
Magnetic Characteristics of Nickel Oxide Clusters and Nanostructures
Metal-organic compounds, such as nickel carboxylates like this compound, can serve as precursors for the synthesis of metal oxide nanostructures through processes like thermal decomposition. mdpi.comscirp.org The magnetic properties of the resulting nickel oxide (NiO) nanostructures are distinct from bulk NiO, which is antiferromagnetic, and are heavily influenced by their size, morphology, and surface effects. mdpi.comthaiscience.info
The magnetic properties of nickel-based nanostructures, such as nano-chains, exhibit a strong dependence on their physical dimensions. arxiv.org Research on nickel nano-chains of varying diameters shows that as the particle size decreases, the coercivity (Hc) increases, while the saturation magnetization (Ms) decreases. arxiv.orgacs.orgrsc.orgarxiv.org This size effect is a hallmark of nanomagnetism. thaiscience.info For instance, in one study, the coercivity of Ni nano-chains was greatly enhanced, reaching as high as 790 Oe at 5 K for chains with a diameter of approximately 15 nm. acs.org This behavior implies that as the size is reduced, shape anisotropy plays a more significant role in the process of magnetization reversal. arxiv.orgarxiv.org
| Particle/Chain Diameter | Coercivity (Hc) | Saturation Magnetization (Ms) | Key Observation | Reference |
|---|---|---|---|---|
| Decreasing | Increases | Decreases | Indicates strong size dependence and increased role of shape anisotropy. | arxiv.orgacs.orgrsc.orgarxiv.org |
| ~15 nm | 790 Oe (at 5 K) | Not specified | Significant enhancement in coercivity at small diameters. | acs.org |
| 70 nm | 382 Oe (at 5 K) | Approaches bulk value | Enhanced Hc due to anisotropic shape and grain interactions. | rsc.org |
Theoretical studies on small nickel oxide clusters (NinOm) reveal a complex relationship between structure and magnetic moment. uva.esrsc.org A common structural motif in smaller, near-equiatomic clusters is the formation of alternating Ni-O rings. uva.esrsc.org The emergence of this structural pattern is directly linked to a significant drop in the total spin magnetic moment of the cluster. uva.esrsc.org This reduction in magnetism is caused by the formation of antiparallel magnetic couplings between the nickel atoms, mediated by the oxygen atoms within the ring structure. uva.esrsc.org While antiparallel (antiferromagnetic) couplings are prevalent, especially in oxygen-rich clusters, some stoichiometries can promote parallel (ferromagnetic) couplings, leading to clusters with a high total magnetic moment, sometimes even exceeding that of pure nickel clusters of the same size. uva.esrsc.orgmdpi.comresearchgate.net
Computational Predictions of Magnetic Ordering
Computational modeling, particularly using Density Functional Theory (DFT) and post-Hartree-Fock methods, serves as a powerful tool for predicting and understanding the magnetic properties of coordination complexes. These theoretical approaches can elucidate electronic structures, calculate exchange coupling constants (J), and predict zero-field splitting (ZFS) parameters (D and E), which are fundamental to describing magnetic ordering and anisotropy.
While extensive computational studies have been performed on various nickel-containing materials and complexes to predict their magnetic behavior, specific theoretical investigations focused solely on this compound complexes are not extensively detailed in the currently available literature. For instance, DFT calculations have been successfully used to study the magnetic properties of nickel clusters annexpublishers.comresearchgate.net, nickel oxide nanoparticles researchgate.net, and various other nickel complexes with different organic ligands researchgate.netfrontiersin.orgaps.org. These studies often involve calculating the energy differences between various spin states to determine the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic exchange interactions.
For related compounds, such as cobalt(II) cinnamate complexes, detailed theoretical calculations have been performed. For example, in studies of cobalt(II) complexes with both trans- and cis-cinnamate (B1236797) ligands, CASSCF/NEVPT2 calculations were used to determine the zero-field splitting parameters, which showed good agreement with experimental magnetic data. rsc.orgresearchgate.net Such studies highlight the capability of modern computational methods to accurately predict magnetic anisotropy.
In the broader context of nickel complexes, theoretical models are crucial. For instance, in dinuclear nickel(II) complexes, the magnetic susceptibility data is often fitted using spin Hamiltonians that include isotropic exchange and ZFS parameters, with DFT calculations providing initial estimates or validation for these parameters. frontiersin.org Similarly, for more complex systems like nickel-chain compounds, DFT and DFT+U methods are employed to calculate exchange parameters and understand the nature of magnetic interactions, which are then compared with experimental results from techniques like inelastic neutron scattering. aps.orgarxiv.org
Although direct computational predictions for this compound are sparse, the established methodologies from studies on other nickel complexes provide a clear framework for how such an investigation would proceed. A typical computational study on this compound would involve:
Optimization of the molecular geometry.
Calculation of the electronic ground state.
Performing calculations on different spin-flipped states to map the magnetic exchange pathways and determine the coupling constants.
Using advanced methods to compute the ZFS parameters to understand the magnetic anisotropy.
The insights from such computational work would be invaluable for interpreting experimental magnetic data and for the rational design of new this compound-based materials with targeted magnetic properties.
Data Tables
As specific computational data for this compound is not available, a representative table showing the type of data generated in computational studies for a related cobalt cinnamate complex is provided for illustrative purposes.
Table 1: Comparison of Experimental and Calculated Zero-Field Splitting Parameters for Cobalt(II) Cinnamate Complexes. rsc.org
| Compound | Method | D (cm⁻¹) | E/D |
| [Co(neo)₂(trans-cin)]ClO₄ | Experimental Fit | 49.9 | 0.307 |
| CASSCF/NEVPT2 | 55.4 | 0.283 | |
| [Co(neo)₂(cis-cin)]ClO₄ | Experimental Fit | 59.5 | 0.147 |
| CASSCF/NEVPT2 | 68.3 | 0.139 |
This table illustrates the close correlation between experimentally derived and computationally predicted magnetic parameters in similar systems.
Future Directions and Emerging Research Avenues
Exploration of Novel Ligand Architectures for Tunable Properties
The properties of a metal complex are intrinsically linked to the electronic and steric nature of its ligands. For nickel cinnamate (B1238496), future research will likely focus on the strategic design of new ligand systems to precisely control its physical and chemical characteristics. This involves modifying not only the cinnamate ligand itself but also the ancillary ligands that complete the nickel coordination sphere.
Recent studies have demonstrated that introducing different N-heterocyclic co-ligands, such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), to nickel(II) cinnamate results in the formation of new metal chelate monomers with distinct structures. researchgate.nettandfonline.com For example, complexes like [Ni(cinn)2(bpy)(C2H5OH)] and [Ni(cinn)2(phen)(C2H5OH)2] have been synthesized and characterized. researchgate.net Similarly, research into mixed ligand nickel(II) carboxylates has shown that using ligands like pyridine (B92270) and 2,2ʹ-bipyridine with cinnamate derivatives (e.g., para-nitrocinnamate and para-methylcinnamate) leads to complexes with a distorted octahedral geometry around the nickel(II) ion. researchgate.net This distortion, induced by the ligand architecture, is a critical factor in determining the material's subsequent reactivity and physical properties.
The exploration of redox-active pincer-type ligands offers another promising direction. nih.gov Synthesizing nickel complexes with these ligands has been shown to create systems with tunable redox potentials, spanning a range of over 700 mV. nih.gov Applying this concept to nickel cinnamate, either by incorporating cinnamate-like structures into a pincer framework or by using them as ancillary ligands, could lead to new electrochemically active materials. Furthermore, the use of bulky N-heterocyclic carbenes (NHCs) and various phosphine (B1218219) ligands, which have been shown to stabilize rare nickel oxidation states and create unique coordination geometries, represents a vast and underexplored area for this compound chemistry. nih.govrsc.orgresearchgate.net
Future work should systematically investigate how substitutions on the phenyl ring of the cinnamate ligand (e.g., electron-donating or electron-withdrawing groups) and the introduction of a broader range of co-ligands affect the coordination geometry, electronic structure, and solubility of the resulting this compound complexes.
Table 1: Influence of Ligand Architecture on this compound and Related Complexes This table is interactive. Click on headers to sort.
| Complex Formula | Ancillary Ligand(s) | Observed Geometry | Key Finding | Reference(s) |
|---|---|---|---|---|
| [Ni(cinnamate)2(Pyridine)2(H2O)2] | Pyridine, Aqua | Distorted Octahedral | Formation of a neutral mixed ligand complex. | researchgate.net |
| [Ni(para-methylcinnamate)2(2,2ʹ-bipyridine)(H2O)2] | 2,2ʹ-bipyridine, Aqua | Distorted Octahedral | Ancillary ligands influence the final coordination environment. | researchgate.net |
| [Ni(cinn)2(bpy)(C2H5OH)] | 2,2'-bipyridine (bpy), Ethanol | Not specified | Forms a stable metal chelate monomer suitable as a precursor. | researchgate.nettandfonline.com |
| [Ni(cinn)2(phen)(C2H5OH)2] | 1,10-phenanthroline (phen), Ethanol | Not specified | The nature of the N-heterocycle affects the properties of thermolysis products. | researchgate.nettandfonline.com |
Integration into Advanced Functional Materials for Energy and Catalysis
The unique structural characteristics of this compound and its derivatives make them excellent candidates for building blocks in advanced functional materials, particularly for energy storage and catalysis.
In the realm of energy storage, Metal-Organic Frameworks (MOFs) are of particular interest due to their high porosity and tunable functionality. mdpi.com Nickel-based MOFs have already demonstrated significant promise as electrode materials for supercapacitors and Li-ion batteries, exhibiting high specific capacitance and reversible capacities. mdpi.commdpi.comresearchgate.net For instance, a nickel-based MOF has been reported to achieve a specific capacity of 882 F·g⁻¹ in a supercapacitor, while another showed a reversible capacity of over 800 mAh g⁻¹ as a Li-ion battery anode. mdpi.commdpi.com Future research could focus on utilizing this compound as a linker to construct novel MOFs. The elongated and conjugated structure of the cinnamate ligand could lead to frameworks with unique pore structures and electronic properties, potentially enhancing ion diffusion and charge transfer for improved energy storage performance.
Another avenue is the development of nanocomposites. Research on poly(vinyl cinnamate) (PVCin) has shown that it can be combined with nickel oxide (NiO) nanoparticles to create nanocomposites with tunable magnetic and electrical properties. researchgate.netresearcher.liferesearchgate.net this compound itself could serve as a precursor or monomer in such systems. For example, the thermolysis of this compound complexes containing ligands like bpy and phen at 450 °C has been shown to yield pure nickel oxide nanoparticles, with the ligand choice influencing the final particle size and structure. researchgate.nettandfonline.com These nanoparticles have potential applications as catalysts and as additives to enhance the performance of other materials. researchgate.nettandfonline.com
Table 2: Performance of Nickel-Based MOFs in Energy Storage Applications This table is interactive. Click on headers to sort.
| MOF System | Application | Key Performance Metric | Significance | Reference(s) |
|---|---|---|---|---|
| Nickel Fumarate/rGO | Li-ion Battery Anode | > 800 mAh g⁻¹ | Demonstrates high reversible capacity for Ni-based MOF composites. | mdpi.com |
| NiCo-MOF | Supercapacitor | 882 F·g⁻¹ at 0.5 A·g⁻¹ | Bimetallic strategy enhances specific capacitance significantly. | mdpi.com |
| Ni/Co-MOF (dandelion-like) | Supercapacitor | 758 F g⁻¹ at 1 A g⁻¹ | Mixed-metal approach improves rate capability and cycling life. | researchgate.net |
Further Elucidation of Reaction Mechanisms in Catalytic Applications
While nickel catalysts are widely used for various chemical transformations, including cross-coupling reactions, their reaction mechanisms are often complex and not fully understood. nih.govnih.gov Nickel can access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), and reactions can proceed through different pathways, including radical chain and sequential reduction mechanisms. nih.govrsc.org
A particularly relevant area for future study is the role of cinnamate-like structures in directing catalytic reactions. For instance, a novel N-protecting group abbreviated as "cinsyl" (Cn), which is derived from a cinnamate backbone, has been designed for nickel-catalyzed Negishi cross-coupling reactions of alkyl aziridines. princeton.edu In this system, the electron-deficient olefin of the cinsyl group is proposed to transiently coordinate to the nickel center, facilitating the key steps of oxidative addition and reductive elimination. princeton.edu A deeper investigation into this and similar systems using advanced spectroscopic and computational methods could provide invaluable insights into how ligand design influences the catalytic cycle.
Furthermore, the emergence of dual catalytic systems, such as photoredox/nickel catalysis, has opened up new synthetic possibilities by engaging radical intermediates. beilstein-journals.orgresearchgate.net Future research could explore whether this compound complexes can function as effective precatalysts in these systems. Elucidating the precise mechanism—how the this compound complex is activated and how it interacts with the photoredox cycle—would be crucial for designing more efficient and selective transformations. Understanding these fundamental mechanisms will enable the rational design of next-generation catalysts based on the this compound framework for reactions like Heck couplings, C-N cross-couplings, and alkene functionalization. rsc.orgresearchgate.netthieme-connect.com
Table 3: Proposed Mechanistic Steps in Nickel-Catalyzed Cross-Coupling This table is interactive. Click on headers to sort.
| Mechanistic Step | Description | Key Intermediates | Influencing Factors | Reference(s) |
|---|---|---|---|---|
| Catalyst Activation | Reduction of a Ni(II) precatalyst to the active Ni(0) species. | Ni(II) precatalyst, Ni(0) complex | Reductants (e.g., Zn, silyl (B83357) triflates), ligands. | nih.govrsc.orgprinceton.edu |
| Oxidative Addition | The Ni(0) center adds to an electrophile (e.g., R-X or a strained ring), forming a Ni(II) intermediate. | Ni(0), Ni(II)-metallacycle | Ligand electronics and sterics, nature of the electrophile. | nih.govprinceton.edu |
| Transmetalation | (In Negishi/Suzuki coupling) Transfer of an organic group from another metal (e.g., Zn, B) to the nickel center. | Ni(II) complex, Organometallic reagent | Nature of the organometallic reagent, additives (e.g., LiCl). | princeton.edu |
| Reductive Elimination | The two organic groups on the Ni(II) center couple and are eliminated, forming the new C-C bond and regenerating the Ni(0) catalyst. | Ni(II) complex with two organic ligands | Ligand sterics, electronic assistance from directing groups. | princeton.edu |
| Radical Pathway | (In some systems) A Ni(I) species activates an alkyl halide to form a radical, which then participates in the cycle. | Ni(I) complex, alkyl radical | Photoredox catalysts, single-electron transfer (SET) events. | nih.govbeilstein-journals.org |
Development of this compound-Based Systems for Quantum Materials Research
Quantum materials, which exhibit properties stemming from quantum mechanical effects like superconductivity and exotic magnetism, represent a frontier in materials science. cornell.eduspringernature.com Nickel-based oxides, or nickelates, have recently garnered immense interest with the discovery of superconductivity in infinite-layer structures, positioning them as analogues to the famous cuprate (B13416276) superconductors. cornell.eduaps.orgdanfenglilab.com
While a direct link between this compound and quantum materials has not yet been established, its potential as a precursor for creating novel nickel-based quantum systems is a compelling avenue for future research. The synthesis of quantum materials often requires exquisite control over stoichiometry, crystal structure, and defect concentration. This compound, as a molecular precursor, could offer a route to synthesizing thin films or nanostructures of nickel oxides with a high degree of control. The organic cinnamate ligand, upon decomposition, might influence the crystalline orientation, introduce specific dopants or vacancies, or create unique interfacial effects. For instance, oxygen vacancies are known to dramatically alter the electronic structure of nickelates. aps.org Using a precursor like this compound in controlled atmosphere synthesis could be a strategy to engineer these vacancies.
The development of nanocomposites from poly(vinyl cinnamate) and nickel oxide, which exhibit interesting magnetic and electrical properties, provides a conceptual bridge for this research direction. researchgate.netresearcher.life Future work could involve using this compound to grow epitaxial thin films via methods like chemical vapor deposition or spin-coating followed by annealing. The electronic and magnetic properties of these films could then be investigated to search for emergent quantum phenomena.
Furthermore, theoretical studies using Density Functional Theory (DFT) will be essential. sumdu.edu.ua DFT calculations can predict the electronic band structure, density of states near the Fermi level, and magnetic ordering of hypothetical materials derived from this compound. sumdu.edu.uaresearchgate.net Such theoretical screening could guide synthetic efforts toward structures with promising characteristics for quantum applications, such as a high density of states from Ni 3d orbitals at the Fermi level, which is considered crucial for superconductivity in nickelates. aps.org
Table 4: Properties of Nickelate Quantum Materials and Future Targets This table is interactive. Click on headers to sort.
| Material System | Known Quantum Phenomenon | Key Structural/Electronic Feature | Proposed Role for this compound | Reference(s) |
|---|---|---|---|---|
| La₃Ni₂O₇ | High-pressure superconductivity | Bilayer structure with specific Ni-O coordination. | Precursor for controlled synthesis of layered nickelates. | aps.org |
| Nd₁₋ₓSrₓNiO₂ | Superconductivity (analogy to cuprates) | Infinite-layer structure, Ni¹⁺ (d⁹ configuration). | Molecular precursor for thin-film growth, potential Sr/dopant source. | danfenglilab.com |
| Samarium Nickelates (SmNiO₃) | Metal-insulator transition, ion conductor | Perovskite structure. | Precursor for doping nickelates to create new ion-conducting quantum materials. | bnl.gov |
| Hypothetical Ni-Cinnamate Derived Oxides | Target: Superconductivity, Novel Magnetism | Target: Engineered d-orbital states, controlled defects. | Serve as a molecular building block for thin films or nanostructures. | aps.orgsumdu.edu.ua |
Q & A
Q. What are the established methods for synthesizing nickel cinnamate coordination complexes?
this compound complexes are synthesized via aqueous reactions involving metal nitrate hydrates, hydrazine hydrate, and cinnamic acid. For example, this compound monohydrazinate forms through the reaction: Stoichiometric control and pH adjustments are critical to prevent side reactions. Hydrazine acts as a coordinating agent, influencing the final complex geometry .
Q. How is the structure of this compound complexes validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystal structures, as demonstrated for nickel(II) cinnamate complexes. Complementary techniques include:
- IR spectroscopy : Identifies coordination modes (e.g., carboxylate binding via asymmetric stretching bands at \sim1600 cm⁻¹).
- Electronic spectroscopy : Bands at \sim20,400 cm⁻¹ (Ni complexes) indicate octahedral geometry via d-d transitions.
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N percentages) .
Q. What spectroscopic methods distinguish this compound from analogous cobalt or zinc complexes?
- Electronic spectra : Nickel complexes exhibit two distinct bands (e.g., 20,408 cm⁻¹ and 13,158–13,154 cm⁻¹) due to split d-orbital transitions, unlike cobalt’s broad 4T₁g→4T₁g(P) bands.
- Magnetic susceptibility : Ni²⁺ (high-spin d⁸) shows paramagnetism distinct from diamagnetic Zn²⁺.
- IR shifts : Hydrazine coordination in Ni complexes reduces ν(N-H) stretching frequencies compared to non-coordinated analogs .
Advanced Research Questions
Q. How do this compound precursors enhance the performance of oxygen evolution reaction (OER) electrocatalysts?
Trimetallic Fe-Co-Ni electrocatalysts derived from this compound exhibit high OER activity due to:
- Homogeneous metal distribution : Co-precipitation synthesis ensures atomic-level mixing, enhancing active sites.
- Stabilized high oxidation states : Ni³⁺/Ni⁴⁺ species in cinnamate-derived frameworks improve charge transfer.
- Synergistic effects : Fe and Co modulate Ni’s electronic structure, lowering overpotential. Electrochemical impedance spectroscopy (EIS) and Tafel analysis are used to quantify these effects .
Q. What mechanistic insights explain the enantioselective cyclopropanation of cinnamate derivatives using nickel catalysts?
Chiral nickel catalysts (e.g., Ni-bis(oxazoline)) enable asymmetric cyclopropanation via:
- Alkene polarization : Electron-deficient cinnamate derivatives undergo selective cyclopropanation.
- Ligand control : Bulky ligands enforce stereoselective transition states, achieving >90% enantiomeric excess (ee).
- Reductive elimination : Nickel(0) intermediates facilitate C–C bond formation. Kinetic studies and density functional theory (DFT) modeling validate this pathway .
Q. What challenges arise in fabricating this compound-based nanocomposites for tunable electrical properties?
Key challenges include:
- Dispersion uniformity : Agglomeration of nickel oxide nanoparticles in poly(vinyl cinnamate) matrices reduces conductivity. Solution blending with surfactants (e.g., CTAB) improves dispersion.
- Thermal stability : Decomposition of cinnamate ligands above 200°C limits high-temperature applications. Thermogravimetric analysis (TGA) guides optimal processing conditions.
- Interface engineering : Poor nanoparticle-polymer adhesion lowers charge mobility. Surface functionalization (e.g., silane coupling agents) enhances interfacial interactions .
Data Contradiction Analysis
Q. How can discrepancies in coordination geometry reported for this compound complexes be resolved?
Conflicting reports on octahedral vs. square-planar geometries may arise from:
- Hydration state : Anhydrous vs. hydrated forms exhibit different geometries (e.g., octahedral in hydrazinate complexes vs. square-planar in anhydrous salts).
- Counterion effects : Nitrate or chloride ions may act as ligands, altering coordination spheres. SCXRD and EXAFS (Extended X-ray Absorption Fine Structure) clarify these variations .
Methodological Recommendations
- Synthetic protocols : Use inert atmospheres (N₂/Ar) to prevent oxidation of Ni²⁺ during synthesis .
- Electrochemical testing : Employ rotating disk electrode (RDE) setups to minimize diffusion limitations in OER studies .
- Advanced characterization : Pair SCXRD with PDF (Pair Distribution Function) analysis for amorphous or nanocrystalline samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
